Product packaging for 4-Hydroxy-4-(1-naphthyl)piperidine(Cat. No.:CAS No. 100240-14-0)

4-Hydroxy-4-(1-naphthyl)piperidine

Cat. No.: B025675
CAS No.: 100240-14-0
M. Wt: 227.3 g/mol
InChI Key: UFPWCQRRHUQPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-4-(1-naphthyl)piperidine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B025675 4-Hydroxy-4-(1-naphthyl)piperidine CAS No. 100240-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(8-10-16-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPWCQRRHUQPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568609
Record name 4-(Naphthalen-1-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100240-14-0
Record name 4-(Naphthalen-1-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine, a tertiary alcohol derivative of piperidine with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group and an aryl substituent at the 4-position of the piperidine ring can lead to compounds with significant biological activities. This guide focuses on the synthesis of this compound, a molecule of interest due to its structural similarity to compounds known to interact with various central nervous system targets. The primary and most effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a naphthyl organomagnesium halide to a suitable 4-piperidone derivative.

Synthetic Approach: The Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium reagent, in this case, 1-naphthylmagnesium bromide, which acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a 4-piperidone.

The overall reaction scheme is as follows:

Grignard Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup cluster_3 Step 4: Deprotection (Optional) 1-Bromonaphthalene 1-Bromonaphthalene reaction1 1-Bromonaphthalene->reaction1 Mg Mg Mg->reaction1 THF Anhydrous THF THF->reaction1 solvent 1-Naphthylmagnesium_bromide 1-Naphthylmagnesium bromide Grignard_reagent_input 1-Naphthylmagnesium bromide reaction1->1-Naphthylmagnesium_bromide + N-Protected-4-piperidone N-Protected-4-piperidone reaction2 N-Protected-4-piperidone->reaction2 Grignard_reagent_input->reaction2 Intermediate_alkoxide Magnesium alkoxide intermediate Intermediate_alkoxide_input Magnesium alkoxide intermediate reaction2->Intermediate_alkoxide reaction3 Intermediate_alkoxide_input->reaction3 H3O+ Aqueous acid (e.g., NH4Cl, dil. HCl) H3O+->reaction3 Final_Product 4-Hydroxy-4-(1-naphthyl)-N-protected-piperidine Protected_Product 4-Hydroxy-4-(1-naphthyl)-N-protected-piperidine reaction3->Final_Product reaction4 Protected_Product->reaction4 Deprotection_reagent Deprotection Reagent Deprotection_reagent->reaction4 Target_Molecule This compound reaction4->Target_Molecule

Caption: Synthetic workflow for this compound.

The choice of the nitrogen protecting group on the 4-piperidone is crucial to prevent side reactions. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc), which can be removed under different conditions.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of 1-Naphthylmagnesium bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from 1-bromonaphthalene and magnesium metal.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Magnesium turnings 24.31 1.22 g 0.05
1-Bromonaphthalene 207.07 10.35 g (7.0 mL) 0.05
Anhydrous Tetrahydrofuran (THF) - 50 mL -

| Iodine | 253.81 | 1 crystal | catalyst |

Procedure:

  • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a nitrogen atmosphere to exclude moisture.

  • Place the magnesium turnings and a crystal of iodine in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 10 mL of anhydrous THF to the flask.

  • Dissolve the 1-bromonaphthalene in 40 mL of anhydrous THF and place it in the dropping funnel.

  • Add a small portion (approx. 5 mL) of the 1-bromonaphthalene solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will cause the disappearance of the iodine color and the solution to become cloudy and grayish.

  • Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Synthesis of 1-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine

This protocol details the reaction of the prepared Grignard reagent with N-benzyl-4-piperidone.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Naphthylmagnesium bromide solution ~231.37 ~0.05 mol ~0.05
1-Benzyl-4-piperidone 189.26 8.52 g 0.045
Anhydrous Tetrahydrofuran (THF) - 50 mL -
Saturated aqueous ammonium chloride - 50 mL -
Diethyl ether - 100 mL -

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

  • Cool the freshly prepared 1-naphthylmagnesium bromide solution to 0°C in an ice bath.

  • Dissolve 1-benzyl-4-piperidone in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 1-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

Deprotection of the N-Benzyl Group (Optional)

If the final product without the N-benzyl group is desired, a deprotection step is necessary.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine 317.43 e.g., 5.0 g 0.0158
Palladium on carbon (10%) - 0.5 g catalyst
Methanol or Ethanol - 100 mL -

| Hydrogen gas | 2.02 | - | - |

Procedure:

  • Dissolve the N-benzylated product in methanol or ethanol in a hydrogenation vessel.

  • Add the 10% palladium on carbon catalyst.

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data

While specific experimental data for this compound is not widely published, the following table provides expected data based on analogous syntheses.

ParameterExpected Value/Characteristics
Yield (Grignard Reaction) 60-80%
Yield (Deprotection) 85-95%
Appearance White to off-white solid
Melting Point Expected to be in the range of 150-200°C (as a hydrochloride salt)
¹H NMR (CDCl₃, ppm) δ 7.8-8.2 (m, naphthyl-H), 7.4-7.6 (m, naphthyl-H), 3.0-3.5 (m, piperidine-H at C2, C6), 1.8-2.2 (m, piperidine-H at C3, C5), ~1.7 (s, OH)
¹³C NMR (CDCl₃, ppm) δ 140-145 (quaternary naphthyl-C), 122-135 (naphthyl-CH), ~70 (quaternary piperidine-C4), ~45-50 (piperidine-C2, C6), ~35-40 (piperidine-C3, C5)
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 228.1383 for C₁₅H₁₈NO⁺

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, structurally related 4-hydroxy-4-arylpiperidines have shown affinity for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

The potential interaction of this compound with dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of various neurological and psychiatric disorders, can be visualized through their respective signaling pathways.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway (Inhibitory) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Excitatory) D2R Dopamine D2 Receptor Gi Gi D2R->Gi activates Dopamine_D2 Dopamine Dopamine_D2->D2R Compound_D2 This compound (Antagonist) Compound_D2->D2R blocks AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 produces PKA_D2 PKA cAMP_D2->PKA_D2 activates CellularResponse_D2 Decreased Neuronal Excitability PKA_D2->CellularResponse_D2 SHT2AR Serotonin 5-HT2A Receptor Gq Gq SHT2AR->Gq activates Serotonin Serotonin Serotonin->SHT2AR Compound_5HT2A This compound (Antagonist) Compound_5HT2A->SHT2AR blocks PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC

Caption: Potential signaling pathways for dopamine D2 and serotonin 5-HT2A receptors.

As an antagonist, this compound would block the binding of the endogenous ligands (dopamine and serotonin) to their respective receptors, thereby inhibiting their downstream signaling cascades.

Conclusion

The synthesis of this compound can be reliably achieved through the Grignard reaction, a robust and versatile method for the formation of tertiary alcohols. This technical guide provides a detailed framework for its synthesis, including experimental protocols and expected data. The structural similarity of the target molecule to known psychoactive compounds suggests its potential for interacting with key neurotransmitter systems, making it a compound of interest for further investigation in the field of drug discovery. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel piperidine-based compounds.

References

Technical Guide: Chemical Properties of 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(1-naphthyl)piperidine is a tertiary alcohol derivative of piperidine featuring a naphthyl substituent at the C4 position. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The piperidine ring is a common scaffold in pharmaceuticals, and its derivatives are known to interact with a range of biological targets. The addition of a bulky, aromatic naphthyl group at the 4-position, along with a hydroxyl group, creates a chiral center and introduces specific steric and electronic properties that can influence receptor binding and pharmacological activity.

This technical guide provides a comprehensive overview of the known chemical properties of this compound and its isomers, focusing on its synthesis, spectral characterization, and potential biological activities. While specific data for the 1-naphthyl isomer is limited in publicly available literature, this guide leverages data from the closely related 2-naphthyl isomer and general principles of 4-aryl-4-hydroxypiperidine chemistry to provide a thorough understanding of this compound class.

Chemical and Physical Properties

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₁₈ClNO[1]
Molecular Weight 263.76 g/mol [1]
IUPAC Name 4-(Naphthalen-1-yl)piperidin-4-ol
CAS Number 100240-14-0
Melting Point 195–198°C (for 2-naphthyl isomer HCl)[1]
Solubility High solubility in polar aprotic solvents (DMF, DMSO); moderate in water (5.2 mg/mL at 25°C for 2-naphthyl isomer HCl)[1]
pKa (hydroxyl group) 9.4 (Potentiometric, for 2-naphthyl isomer)[1]
LogP (octanol-water) 2.8 ± 0.3 (Computational, for 2-naphthyl isomer)[1]

Synthesis

The most common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of an arylmagnesium halide with a suitable 4-piperidone derivative. For the synthesis of this compound, this would involve the reaction of 1-naphthylmagnesium bromide with a 4-piperidone. To prevent side reactions with the piperidine nitrogen, it is typically protected with a group such as a benzyl or a tert-butoxycarbonyl (Boc) group, which can be removed in a subsequent step.

General Experimental Protocol: Grignard Reaction

The following is a representative protocol for the synthesis of a 4-aryl-4-hydroxypiperidine via the Grignard reaction.

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromonaphthalene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed, resulting in the formation of 1-naphthylmagnesium bromide.

  • Reaction with 4-Piperidone: The Grignard reagent solution is cooled to 0°C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(1-naphthyl)piperidine.

  • Deprotection (if required): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_deprotection Deprotection 1-Bromonaphthalene 1-Bromonaphthalene 1-Naphthylmagnesium_bromide 1-Naphthylmagnesium bromide 1-Bromonaphthalene->1-Naphthylmagnesium_bromide Mg, Anhydrous THF Mg Mg Mg->1-Naphthylmagnesium_bromide Anhydrous THF Anhydrous THF Anhydrous THF->1-Naphthylmagnesium_bromide N-Boc-4-hydroxy-4-(1-naphthyl)piperidine N-Boc-4-hydroxy-4- (1-naphthyl)piperidine 1-Naphthylmagnesium_bromide->N-Boc-4-hydroxy-4-(1-naphthyl)piperidine N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-4-hydroxy-4-(1-naphthyl)piperidine Final_Product This compound N-Boc-4-hydroxy-4-(1-naphthyl)piperidine->Final_Product Acidic Deprotection G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx ERK_Pathway ERK Pathway Ca_Influx->ERK_Pathway Gene_Expression Gene Expression (e.g., c-fos, CREB) ERK_Pathway->Gene_Expression Neuronal_Activity Neuronal Activity/ Plasticity Gene_Expression->Neuronal_Activity 4H1NP This compound 4H1NP->NMDA_Receptor Antagonism

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine, a key intermediate in the development of novel therapeutics. This document details experimental protocols for its synthesis and presents a summary of its spectroscopic data, leveraging data from the closely related analog, 4-hydroxy-4-phenylpiperidine, to provide a representative analytical profile.

Spectroscopic Data

¹H NMR Data (400 MHz, DMSO-d₆) of 4-Hydroxy-4-phenylpiperidine[1]
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.47m2HAr-H
7.31m2HAr-H
7.21m1HAr-H
4.90s1H-OH
2.93m2HPiperidine-H (axial)
2.71m2HPiperidine-H (equatorial)
1.79m2HPiperidine-H (axial)
1.50m2HPiperidine-H (equatorial)
¹³C NMR Data of 4-Hydroxy-4-phenylpiperidine
Chemical Shift (ppm)Assignment
147.5Ar-C (quaternary)
128.1Ar-CH
126.6Ar-CH
124.9Ar-CH
70.2C-OH (quaternary)
45.8Piperidine-CH₂
35.2Piperidine-CH₂
Mass Spectrometry Data of 4-Hydroxy-4-phenylpiperidine[2]
m/zInterpretation
177[M]⁺ (Molecular Ion)
159[M-H₂O]⁺
120[M-C₂H₅NO]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the preparation of 4-aryl-4-hydroxypiperidines. Two common and effective protocols are presented below.

Method 1: Grignard Reaction with 1-Naphthylmagnesium Bromide

This protocol involves the nucleophilic addition of a Grignard reagent to a protected 4-piperidone.

Materials:

  • N-Benzyl-4-piperidone

  • Magnesium turnings

  • 1-Bromonaphthalene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Acetic acid

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding 1-naphthylmagnesium bromide.

  • Grignard Reaction: The solution of N-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then refluxed for one hour.[1]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude N-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.[1]

  • Debenzylation: The crude product is dissolved in a mixture of ethanol and acetic acid. 10% Pd/C is added, and the mixture is hydrogenated at 3 atm and 50 °C until one molar equivalent of hydrogen is consumed, yielding this compound.[1]

  • Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The residue is made basic with ammonium hydroxide and extracted with methylene chloride. The organic extract is dried and evaporated to yield the final product, which can be further purified by recrystallization.[1]

Method 2: Modified Mannich Reaction

A one-pot synthesis can also be employed for the preparation of the hydrochloride salt of the title compound.

Materials:

  • Formaldehyde

  • 1-Naphthylamine

  • Piperidine

  • Hydrochloric acid

  • Ethanol/water mixture (3:1 v/v)

Procedure:

  • Reaction Setup: In a round-bottom flask, formaldehyde, 1-naphthylamine, and piperidine are combined in an ethanol/water (3:1 v/v) solvent system.

  • Reaction Conditions: A catalytic amount of hydrochloric acid (10-15 mol%) is added, and the mixture is heated to 100 °C for 6-8 hours.

  • Purification: The reaction mixture is cooled, and the product is purified by column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials (N-Protected 4-Piperidone, 1-Bromonaphthalene) Grignard Grignard Reaction Start->Grignard Intermediate N-Protected-4-hydroxy- 4-(1-naphthyl)piperidine Grignard->Intermediate Deprotection Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Product This compound Deprotection->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final Pure Product Purification->Final Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Final->Spectroscopy

Caption: Synthetic workflow for this compound.

Signaling_Pathway Piperidone N-Protected 4-Piperidone Reaction Nucleophilic Addition Piperidone->Reaction Grignard_Reagent 1-Naphthylmagnesium Bromide Grignard_Reagent->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Product N-Protected-4-hydroxy- 4-(1-naphthyl)piperidine Workup->Product

Caption: Key transformation in the Grignard synthesis route.

References

An In-depth Technical Guide to 4-Hydroxy-4-(1-naphthyl)piperidine (CAS Number: 100240-14-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and biological activities of 4-Hydroxy-4-(1-naphthyl)piperidine, a compound of interest in neuropharmacology and medicinal chemistry.

Physicochemical Properties

While specific experimental data for the free base this compound (CAS 100240-14-0) is limited in publicly available literature, the following data has been reported for the closely related hydrochloride salt of its isomer, 4-Hydroxy-4-(naphth-2-yl)piperidine. These values provide a reasonable estimation of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO[1]
Molecular Weight 227.31 g/mol [1]
Melting Point 195-198 °C (for the 2-naphthyl HCl salt)[1]
Solubility High solubility in DMF and DMSO. Moderate water solubility (5.2 mg/mL at 25°C for the 2-naphthyl HCl salt).[1]
pKa (hydroxyl group) 9.4 (for the 2-naphthyl HCl salt)[1]
LogP (octanol-water) 2.8 ± 0.3 (computational for the 2-naphthyl HCl salt)[1]

Spectroscopic Data

The following spectroscopic data has been reported for the hydrochloride salt of the 2-naphthyl isomer[1]:

TechniqueData
¹H-NMR (300 MHz, CDCl₃) δ 7.82–7.26 (m, 7H, naphthyl), 4.10 (s, 1H, -OH), 3.15–2.82 (m, 4H, piperidine-H), 1.87–1.53 (m, 4H, piperidine-H)
GC-MS m/z 200 (M⁺-Cl), 184, 156, 128
IR (KBr) 3420 cm⁻¹ (-OH stretch), 2945 cm⁻¹ (C-H aliphatic), 1598 cm⁻¹ (C=C aromatic)
λmax (UV-Vis) 278 nm (ε = 4500 L·mol⁻¹·cm⁻¹) in Ethanol

Synthesis

General Synthesis Route: Grignard Reaction

A common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction. This approach utilizes a Grignard reagent prepared from an aryl halide and magnesium, which then reacts with a suitable N-protected 4-piperidone.

G A 1-Bromonaphthalene D Grignard Reagent A->D Reaction with B Magnesium B->D C N-Protected-4-piperidone E 4-Hydroxy-4-(1-naphthyl)-N-protected-piperidine C->E Reaction with D->E G This compound E->G F Deprotection F->G

Figure 1: General workflow for the synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 4-aryl-4-hydroxypiperidines, which can be adapted for this compound.

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N-Benzyl-4-piperidone (or other suitable N-protected 4-piperidone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Apparatus for Grignard reaction (oven-dried glassware, reflux condenser, dropping funnel, nitrogen atmosphere)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromonaphthalene in anhydrous diethyl ether.

    • Add a small amount of the 1-bromonaphthalene solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-Protected-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve N-benzyl-4-piperidone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the N-benzyl-4-piperidone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude N-benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Deprotection (if necessary):

    • If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final product, this compound.

Biological Activity and Pharmacology

Receptor Affinity

The hydrochloride salt of the 2-naphthyl isomer of the target compound has been shown to have affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors.[1]

ReceptorIC₅₀
Serotonin 5-HT₂A 120 nM
Dopamine D₂ 450 nM

This dual activity suggests potential applications in the treatment of neuropsychiatric disorders.[1]

Mechanism of Action and Downstream Signaling

The interaction of this compound with 5-HT₂A and D₂ receptors is expected to modulate their respective downstream signaling pathways.

  • 5-HT₂A Receptor (Gq/11-coupled): The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 stimulates pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Figure 2: Postulated 5-HT₂A receptor signaling pathway modulated by this compound.
  • Dopamine D₂ Receptor (Gi/o-coupled): The D₂ receptor is a GPCR that couples to the Gi/o signaling pathway.[4][5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Gio_pathway ligand This compound receptor Dopamine D2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response

Figure 3: Postulated Dopamine D₂ receptor signaling pathway modulated by this compound.
Experimental Protocols for Receptor Binding Assays

Materials:

  • CHO-K1 cells stably expressing human recombinant 5-HT₂A receptors

  • HEPES homogenization buffer (pH 7.4)

  • HEPES assay buffer (pH 7.4)

  • [³H]ketanserin (radioligand)

  • Non-labeled ketanserin (for non-specific binding)

  • Test compound (this compound)

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the 5-HT₂A receptor.

    • Harvest the cells and homogenize them in ice-cold HEPES homogenization buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

    • Resuspend the final pellet in HEPES assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • HEPES assay buffer

      • A fixed concentration of [³H]ketanserin

      • Either:

        • Vehicle (for total binding)

        • A high concentration of non-labeled ketanserin (for non-specific binding)

        • Varying concentrations of the test compound

      • Cell membrane preparation

    • Incubate the plates at 37°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

Materials:

  • Membranes from a cell line expressing human D₂ receptors (e.g., from porcine striatum)

  • Assay buffer

  • [³H]spiperone (radioligand)

  • Haloperidol (for non-specific binding)

  • Test compound (this compound)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • Assay buffer

      • A fixed concentration of [³H]spiperone (e.g., 1 nM)

      • Either:

        • Vehicle (for total binding)

        • A high concentration of haloperidol (e.g., 1 µM) (for non-specific binding)

        • Varying concentrations of the test compound

      • D₂ receptor-containing membrane preparation (e.g., 2 µg of protein)

    • Incubate the plates at 25°C for 120 minutes.

  • Filtration and Counting:

    • Filter the reaction mixture through a glass fiber filter plate and wash with ice-cold buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.

Toxicological Properties

There is no publicly available toxicological data, such as LD₅₀ values, for this compound. As with any research chemical, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a piperidine derivative with demonstrated affinity for serotonin 5-HT₂A and dopamine D₂ receptors. Its synthesis can be achieved through established methods such as the Grignard reaction. The dual receptor activity of this compound suggests its potential as a lead structure for the development of novel therapeutics for central nervous system disorders. Further research is warranted to fully elucidate its pharmacological profile, in vivo efficacy, and safety.

References

"mechanism of formation for 4-aryl-4-hydroxypiperidines"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Formation for 4-Aryl-4-Hydroxypiperidines

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent analgesics and various central nervous system (CNS) agents. The strategic introduction of an aryl group and a hydroxyl function at the C4 position of the piperidine ring creates a tertiary alcohol, a key feature that significantly influences the molecule's pharmacological profile. This guide provides a detailed examination of the primary chemical mechanisms underpinning the synthesis of these vital compounds, offering insights for researchers, scientists, and professionals in drug development.

Core Mechanism: Nucleophilic Addition to 4-Piperidones

The most prevalent and direct strategy for constructing 4-aryl-4-hydroxypiperidines involves the nucleophilic addition of an organometallic aryl species to the electrophilic carbonyl carbon of an N-substituted 4-piperidone. This general mechanism forms the basis of several widely-used synthetic protocols.

Figure 1: General nucleophilic addition to a 4-piperidone carbonyl.

Method 1: The Grignard and Organolithium Reactions

The addition of Grignard (organomagnesium) and organolithium reagents to 4-piperidones is a cornerstone for the synthesis of 4-aryl-4-hydroxypiperidines.[1] These reactions proceed via a two-step sequence: the pre-formation of the highly nucleophilic organometallic reagent, followed by its reaction with the piperidone substrate.

Mechanism & Workflow

The process begins with the formation of the Grignard reagent from an aryl halide (e.g., bromobenzene) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1] This reagent is then added to a solution of the N-substituted-4-piperidone. The aryl group attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent quenching with an acidic aqueous solution, such as ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol.[2]

G Workflow for Grignard Synthesis A Aryl Halide (Ar-X) + Magnesium (Mg) C Formation of Grignard Reagent (Ar-MgX) A->C B Solvent (e.g., Diethyl Ether) B->C E Nucleophilic Addition C->E D N-Substituted-4-piperidone D->E F Magnesium Alkoxide Intermediate E->F G Aqueous Acidic Workup (e.g., NH4Cl) F->G H 4-Aryl-4-hydroxypiperidine Product G->H

Figure 2: Experimental workflow for the Grignard reaction.

Experimental Protocols

Example 1: Synthesis of 1-Methyl-4-(p-methoxyphenyl)-4-hydroxypiperidine [1]

  • Grignard Reagent Preparation: To a flask containing 4.8 g of magnesium and 150 mL of dry ether, a solution of 38 g of p-bromoanisole in 50 mL of dry ether is added dropwise. The mixture is refluxed for one hour to form the Grignard reagent.

  • Reaction: The reaction mixture is cooled in an ice bath, and 23 g of 1-methyl-4-piperidone in 100 mL of ether is added dropwise.

  • Reflux: After the addition is complete, the mixture is refluxed for 8 hours.

  • Workup: The resulting complex is decomposed with 50 mL of 20% hydrochloric acid to yield the final product.

Example 2: Synthesis of 4-Benzyl-4-hydroxypiperidine [2]

  • Grignard Reagent Preparation: A Grignard reagent is prepared from 3.6 g of magnesium and 18.9 g of benzyl bromide in 50 mL of diethyl ether.

  • Reaction: A solution of 18.4 g of 1-benzyl-4-piperidone in 100 mL of diethyl ether is added, and the mixture is refluxed for one hour.

  • Workup: The reaction is decomposed with 30 mL of saturated aqueous ammonium chloride. The ethereal solution is separated, dried, and evaporated.

  • Deprotection: The resulting oil (26 g) is hydrogenated in ethanol and acetic acid over 10% palladium on carbon to remove the N-benzyl group, yielding 4-benzyl-4-hydroxypiperidine.

Quantitative Data Summary
N-SubstituentAryl ReagentPiperidoneConditionsYieldReference
Methylp-Anisylmagnesium bromide1-Methyl-4-piperidoneDiethyl ether, reflux 8hNot specified[1]
BenzylBenzylmagnesium bromide1-Benzyl-4-piperidoneDiethyl ether, reflux 1hNot specified[2]

Method 2: The Barbier Reaction

The Barbier reaction is a powerful alternative to the Grignard method. Its defining feature is the in situ generation of the organometallic species in the presence of the carbonyl substrate.[3] This one-pot approach is often operationally simpler and can be advantageous when the organometallic reagent is unstable.[4] Metals such as magnesium, zinc, tin, indium, and samarium can be used.[3][4]

Mechanism & Workflow

In a typical Barbier reaction, the alkyl or aryl halide, the carbonyl compound (4-piperidone), and the metal (e.g., zinc or tin powder) are all combined in a single reaction vessel.[3][4] The metal reacts with the halide on its surface to form an organometallic species, which immediately adds to the adjacent piperidone carbonyl. This circumvents the need to prepare and handle the often sensitive organometallic reagent separately. Like the Grignard reaction, the process concludes with an aqueous workup to protonate the intermediate alkoxide.

G Workflow for Barbier Reaction A Aryl Halide (Ar-X) + N-Substituted-4-piperidone + Metal (e.g., Zn, Sn, Mg) C In Situ Formation of Organometallic and Immediate Nucleophilic Addition A->C B Solvent (e.g., THF/H2O) B->C D Metal Alkoxide Intermediate C->D E Aqueous Workup (e.g., sat. aq. NaHCO3) D->E F 4-Aryl-4-hydroxypiperidine Product E->F

Figure 3: Experimental workflow for the one-pot Barbier reaction.

Experimental Protocols

While direct examples for 4-piperidones are less common in the provided literature, a general protocol can be adapted.

General Protocol for a Tin-Mediated Barbier Reaction [4]

  • Setup: To a solution of the carbonyl compound (1.0 equiv) in a solvent mixture (e.g., THF/H₂O), the aryl halide (3.0 equiv) and tin powder (3.0 equiv) are added at room temperature.

  • Reaction: The resulting mixture is stirred until the starting material is consumed (this can take up to 2 days).

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to give the crude product.

Method 3: Pictet-Spengler Type Cyclization

An alternative and elegant route involves an intramolecular cyclization that forms the piperidine ring and installs the hydroxyl group concurrently. One such method begins with β,γ-unsaturated amines, which undergo cyclization with an aldehyde in an acidic medium.[5]

Mechanism & Workflow

The synthesis starts with a 3-aryl-Δ³-pentenylamine. This amine is dissolved in an acidic aqueous solution, and an aldehyde (e.g., acetaldehyde, isobutyraldehyde) is added.[5] Under heating, the amine nitrogen attacks the protonated aldehyde, leading to an iminium ion intermediate. This is followed by an intramolecular electrophilic attack from the double bond onto the iminium carbon, which forges the C2-C3 bond of the piperidine ring and creates a tertiary carbocation at C4. This carbocation is then trapped by water to form the 4-hydroxy group, completing the synthesis.

G Pictet-Spengler Type Cyclization Pathway A β,γ-Unsaturated Amine + Aldehyde (R-CHO) C Iminium Ion Formation A->C B Acidic Aqueous Solution (e.g., HCl) B->C D Intramolecular Electrophilic Cyclization C->D E Tertiary Carbocation at C4 D->E F Nucleophilic Attack by H2O E->F G Deprotonation F->G H Final 4-Aryl-4-hydroxypiperidine G->H

Figure 4: Logical flow of the Pictet-Spengler type reaction.

Experimental Protocols

Example 1: Synthesis of 2,3-Dimethyl-4-phenyl-4-hydroxypiperidine [5]

  • Setup: 80.5 g (0.5 mol) of 3-phenyl-Δ³-pentenylamine is dissolved in 525 mL of 1N hydrochloric acid and diluted with 2000 mL of water.

  • Reaction: 24.2 g (0.55 mol) of freshly distilled acetaldehyde is added, and the solution is stirred for 40 hours at 80-90°C. The pH is maintained between 3 and 4.

  • Workup: After cooling, the solution is rendered alkaline with sodium hydroxide solution, causing the product to crystallize. The crystals are filtered, washed, and can be recrystallized from dilute methanol.

Quantitative Data Summary
Starting AmineAldehydeConditionsYieldReference
3-Phenyl-Δ³-pentenylamineAcetaldehyde1N HCl (aq), 80-90°C, 40h71.8% (of reacted amine)[5]
3-Phenyl-Δ³-pentenylamineIsobutyraldehyde6.5N HCl (aq), 90°C, 144hNot specified[5]
3-Phenyl-Δ³-pentenylamineBenzaldehyde(Analogous manner)Not specified[5]

Conclusion

The formation of 4-aryl-4-hydroxypiperidines is predominantly achieved through the nucleophilic addition of organometallic reagents to a 4-piperidone precursor. The Grignard reaction represents the classical, robust method involving a pre-formed reagent, while the Barbier reaction offers a convenient one-pot alternative with in situ reagent generation. For constructing the heterocyclic ring itself, intramolecular cyclization strategies like the Pictet-Spengler type reaction provide a distinct and effective pathway. The choice of method depends on the stability of the organometallic intermediate, the availability of starting materials, and the desired operational simplicity. Each of these mechanisms provides a reliable and versatile tool for accessing a molecular scaffold of profound importance in modern pharmacology.

References

The Genesis of a New Class of Neuromodulators: A Technical History of Naphthylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide explores the discovery and historical development of naphthylpiperidine compounds, a significant class of molecules that have played a crucial role in the exploration of monoamine reuptake inhibition and the development of novel central nervous system (CNS) agents. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key synthetic milestones, pharmacological discoveries, and the evolution of the structure-activity relationships (SAR) that have defined this fascinating area of medicinal chemistry.

From Obscure Origins to Potent Dopamine Reuptake Inhibitors

The history of naphthylpiperidine compounds stretches back to early synthetic chemistry, with initial preparations of N-β-naphthylpiperidine documented as early as 1890. These early explorations were primarily focused on fundamental chemical synthesis, with methods including the condensation of bromonaphthalene or naphthol with piperidine. For decades, these compounds remained largely of academic interest.

The trajectory of naphthylpiperidine research shifted dramatically with the burgeoning understanding of monoamine neurotransmission and its role in neurological and psychiatric disorders. The "monoamine hypothesis," which posits that deficiencies in neurotransmitters like dopamine, norepinephrine, and serotonin are underlying causes of depression and other mood disorders, spurred the search for compounds that could modulate the levels of these crucial signaling molecules. A key mechanism for controlling neurotransmitter levels is through reuptake transporters—proteins that recycle neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibiting these transporters prolongs the action of the neurotransmitter, offering a therapeutic strategy for a range of CNS conditions.

It was in this context that the potential of the naphthylpiperidine scaffold was realized. Researchers began to investigate derivatives of this chemical class for their ability to interact with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This exploration led to the discovery of potent and selective monoamine reuptake inhibitors, most notably the "GBR" series of compounds, which are diaryl-substituted piperazines and piperidines. While not all strictly naphthylpiperidines, the SAR studies of the GBR compounds and related analogs provided critical insights that guided the development of naphthylpiperidine-based inhibitors.

A significant breakthrough in understanding the potential of this class came from the work of Tamiz and colleagues in the late 1990s and early 2000s. Their research on piperidine-based analogues of cocaine led to the identification of potent dual dopamine and serotonin reuptake inhibitors. These studies were instrumental in elucidating the SAR of the naphthylpiperidine core, demonstrating how modifications to the piperidine ring and the naphthyl group could dramatically influence potency and selectivity for the different monoamine transporters.

Quantitative Analysis of Naphthylpiperidine Derivatives

The following table summarizes key quantitative data for a selection of naphthylpiperidine and related compounds, highlighting their binding affinities (Ki) for the dopamine, serotonin, and norepinephrine transporters. This data is essential for understanding the structure-activity relationships within this chemical class.

CompoundRXStereochemistryDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
1 CH3H(±)-trans2.5110180Tamiz et al., 1999
2 CH34'-F(±)-trans1.880150Tamiz et al., 1999
3 CH34'-Cl(±)-trans1.570120Tamiz et al., 1999
4 CH34'-Br(±)-trans1.260110Tamiz et al., 1999
(-)-6 CO2Me2-naphthyl(-)-trans217.6-Tamiz et al., 2000[1]
GBR 12935 ---1.32800190Andersen, 1987

Key Experimental Methodologies

The discovery and characterization of naphthylpiperidine compounds have relied on a suite of sophisticated experimental techniques. The following sections detail the core protocols for the synthesis and pharmacological evaluation of these molecules.

Synthesis of Naphthylpiperidine Analogs

A common synthetic route to 4-substituted piperidine analogs involves the use of a Dieckmann condensation to form the piperidine ring, followed by functional group manipulation to introduce the desired substituents. For example, the synthesis of a key intermediate for 4-(2-naphthyl)piperidine derivatives can be achieved as follows:

  • Starting Material: Commercially available N-benzyl-4-piperidone.

  • Reaction: The piperidone is reacted with a Grignard reagent prepared from 2-bromonaphthalene in anhydrous tetrahydrofuran (THF) at 0°C.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the tertiary alcohol.

  • Dehydration and Reduction: The alcohol is then dehydrated using a strong acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding tetrahydropyridine, which is subsequently reduced, for example by catalytic hydrogenation over palladium on carbon, to afford the 4-(2-naphthyl)piperidine.

  • N-Substitution: The benzyl group can be removed by hydrogenolysis and the resulting secondary amine can be alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

Monoamine Transporter Binding Assays

The affinity of naphthylpiperidine compounds for the dopamine, serotonin, and norepinephrine transporters is typically determined using radioligand binding assays. This method quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter.

  • Tissue Preparation: Crude synaptosomal membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET). The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Radioligands: Specific high-affinity radioligands are used for each transporter, for example, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Mechanisms and Discovery Process

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 VMAT2 VMAT2 DA_synapse Dopamine Vesicle->DA_synapse Release D_Receptor Dopamine Receptor DA_synapse->D_Receptor Binding DAT Dopamine Transporter DA_synapse->DAT Reuptake Signal Signal Transduction D_Receptor->Signal DAT->Dopamine Naphthylpiperidine Naphthylpiperidine Naphthylpiperidine->DAT Inhibition

Dopamine reuptake inhibition by naphthylpiperidine compounds.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Lead_ID Lead Identification (Naphthylpiperidine Scaffold) Library_Synthesis Combinatorial Synthesis of Analogs Lead_ID->Library_Synthesis HTS High-Throughput Screening (Binding Assays) Library_Synthesis->HTS SAR_Analysis Structure-Activity Relationship Analysis HTS->SAR_Analysis Lead_Optimization Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Optimization In_Vitro_Testing In Vitro Functional Assays (Uptake Inhibition) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->SAR_Analysis In_Vivo_Models In Vivo Animal Models (Behavioral Studies) In_Vitro_Testing->In_Vivo_Models ADMET ADMET Profiling In_Vivo_Models->ADMET Candidate_Selection Candidate Drug Selection ADMET->Candidate_Selection

Drug discovery workflow for naphthylpiperidine compounds.

References

Physicochemical Characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the physicochemical characteristics of 4-Hydroxy-4-(1-naphthyl)piperidine. The following guide has been compiled using data for the closely related isomer, 4-Hydroxy-4-(2-naphthyl)piperidine, as a surrogate. While the properties are expected to be similar, they will not be identical. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Aryl-4-hydroxypiperidines are a significant class of compounds in medicinal chemistry, often serving as key scaffolds in the development of therapeutic agents targeting the central nervous system. The introduction of a naphthyl group at the 4-position of the piperidine ring creates a rigid and lipophilic moiety that can significantly influence the compound's interaction with biological targets. This guide provides a summary of the known physicochemical properties, analytical methods, and potential biological activities of 4-Hydroxy-4-(naphthyl)piperidines, with a specific focus on data available for the 2-naphthyl isomer as a proxy for the 1-naphthyl analogue.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following table summarizes the available data for 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride.

PropertyValue / Description
Molecular Formula C₁₅H₁₈ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 4-(Naphthalen-2-yl)piperidin-4-ol hydrochloride
CAS Number 198334-39-3
Melting Point 195–198°C[1]
Solubility Moderate solubility in water (5.2 mg/mL at 25°C). High solubility in polar aprotic solvents (DMF, DMSO).[1]
Appearance Solid
pKa Data not available. Expected to be in the range of 8.5-9.5 for the piperidine nitrogen.
LogP Data not available. The presence of the naphthyl group suggests a relatively high lipophilicity.

Experimental Protocols

Synthesis

A common route for the synthesis of 4-hydroxy-4-arylpiperidines is through the Grignard reaction of a protected 4-piperidone with an appropriate aryl magnesium halide. For this compound, this would involve the reaction of 1-bromonaphthalene with magnesium to form the Grignard reagent, which is then reacted with an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone). Subsequent deprotection of the nitrogen yields the final product.

An alternative reported synthesis for the 2-naphthyl isomer involves a modified Mannich reaction.[1]

General Protocol for Grignard Synthesis:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Reaction with Piperidone: Cool the Grignard reagent to 0°C. Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise.

  • Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Workup cluster_deprotection Deprotection & Purification 1-Bromonaphthalene 1-Bromonaphthalene Grignard_Reagent 1-Naphthylmagnesium bromide 1-Bromonaphthalene->Grignard_Reagent Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent N_Benzyl_4_piperidone N-Benzyl-4-piperidone Grignard_Reagent->N_Benzyl_4_piperidone Reaction_Mixture Reaction Mixture N_Benzyl_4_piperidone->Reaction_Mixture Anhydrous THF Crude_Product_1 N-Benzyl-4-hydroxy-4- (1-naphthyl)piperidine Reaction_Mixture->Crude_Product_1 Quench (NH4Cl), Extraction Final_Product This compound Crude_Product_1->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Analytical Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthyl protons in the aromatic region (δ 7.0-8.5 ppm). The piperidine ring protons would appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). A singlet for the hydroxyl proton would also be present, the chemical shift of which is dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum would show signals corresponding to the ten carbons of the naphthyl group and the five carbons of the piperidine ring. The quaternary carbon at the 4-position bearing the hydroxyl and naphthyl groups would have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base. Fragmentation patterns could provide further structural information. For the 2-naphthyl isomer, prominent fragments have been reported at m/z 200 (M⁺-Cl), 184, 156, and 128.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) would likely provide good separation.

Potential Signaling Pathways and Biological Activity

While no specific biological data for this compound is available, the 2-naphthyl isomer has been shown to have an affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively.[1] This dual activity suggests potential applications in the treatment of neuropsychiatric disorders.

Many 4-arylpiperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) in the central nervous system. The naphthylpiperidine scaffold has also been explored as a precursor for kinase inhibitors, indicating a potential role in cancer therapy.[1]

Signaling_Pathway cluster_GPCR GPCR Signaling cluster_Kinase Kinase Inhibition Pathway Compound 4-Hydroxy-4-(naphthyl)piperidine (Potential Ligand) GPCR 5-HT2A / D2 Receptors (GPCRs) Compound->GPCR Binds to receptor Kinase Kinase Target (e.g., BRAF) Compound->Kinase Inhibits kinase activity G_Protein G-Protein Activation Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) Cellular_Response_GPCR Modulation of Neuronal Activity Phosphorylation Inhibition of Substrate Phosphorylation Cellular_Response_Kinase Anti-proliferative Effects

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the data from its 2-naphthyl isomer, it is likely to possess activity at CNS receptors and potentially other biological targets. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this compound, which will be essential for enabling more detailed pharmacological studies. Further research is warranted to fully elucidate the physicochemical properties and biological activity profile of the 1-naphthyl isomer.

References

Structural Elucidation of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 4-Hydroxy-4-(1-naphthyl)piperidine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed synthetic pathway and predicted spectroscopic and crystallographic characteristics based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers involved in the synthesis and characterization of new chemical entities, particularly those in the field of drug discovery and development.

Proposed Synthesis

A reliable and high-yield synthesis of this compound can be achieved via a Grignard reaction. This method involves the nucleophilic addition of a 1-naphthyl Grignard reagent to a suitable N-protected 4-piperidone, followed by deprotection.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed, resulting in the formation of 1-naphthylmagnesium bromide.

  • Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of N-Benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine.

  • Deprotection: The crude product is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is subjected to hydrogenation at a suitable pressure until the debenzylation is complete (monitored by TLC).

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude this compound can be further purified by column chromatography or recrystallization to afford the final product.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound would involve a series of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structural Elucidation cluster_confirmation Confirmation Synthesis Proposed Synthesis of this compound Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction Purification->XRay Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation XRay->Confirmation

Figure 1. General workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride, and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.1 - 7.4m7HNaphthyl-HAromatic protons of the naphthalene ring are expected in this region, exhibiting complex splitting patterns.
~3.5s (br)1H-OHThe hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent.
~3.2 - 2.8m4HPiperidine-H (α to N)Protons on the carbons adjacent to the nitrogen atom are deshielded.
~2.0 - 1.6m4HPiperidine-H (β to N)Protons on the carbons beta to the nitrogen atom are more shielded.
~1.5s (br)1H-NHThe amine proton signal is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
~145Quaternary Naphthyl-CThe quaternary carbon of the naphthalene ring attached to the piperidine ring.
~134, ~128, ~127, ~126, ~125, ~124Naphthyl-CHAromatic carbons of the naphthalene ring.
~70C4 (quaternary)The carbon bearing the hydroxyl and naphthyl groups is a quaternary sp³ carbon.
~45C2, C6Carbons adjacent to the nitrogen in the piperidine ring.
~35C3, C5Carbons beta to the nitrogen in the piperidine ring.
Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
227[M]⁺ (Molecular Ion)
210[M - OH]⁺
198[M - C₂H₅N]⁺
155[Naphthyl-C(OH)]⁺ fragment
127[Naphthyl]⁺ fragment
Infrared Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3300Medium, BroadN-H stretch (secondary amine)
~3050MediumC-H stretch (aromatic)
~2930, ~2850MediumC-H stretch (aliphatic)
~1600, ~1500Medium to WeakC=C stretch (aromatic)
~1100StrongC-O stretch (tertiary alcohol)

Crystallography (Proposed Protocol)

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a multi-step process with a key bond-forming reaction.

G 1-Bromonaphthalene 1-Bromonaphthalene 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide 1-Bromonaphthalene->1-Naphthylmagnesium bromide Magnesium Magnesium Magnesium->1-Naphthylmagnesium bromide N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine N-Benzyl-4-piperidone->N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine 1-Naphthylmagnesium bromide->N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine This compound This compound N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine->this compound Hydrogenation (Debenzylation)

Figure 2. Synthetic pathway for this compound.

This technical guide provides a robust framework for the synthesis and comprehensive structural elucidation of this compound. The proposed methodologies and predicted data serve as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this novel compound.

Navigating the Physicochemical Landscape of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility and stability is paramount for advancing preclinical and clinical studies. This technical guide provides an in-depth overview of the available data and recommended experimental protocols for characterizing the solubility and stability of 4-Hydroxy-4-(1-naphthyl)piperidine. While specific experimental data for the 1-naphthyl isomer is limited in publicly accessible literature, this guide leverages data from its close structural isomer, 4-Hydroxy-4-(2-naphthyl)piperidine hydrochloride, and establishes a comprehensive framework for its empirical determination.

Core Physicochemical Properties

Table 1: Physicochemical Data for 4-Hydroxy-4-(2-naphthyl)piperidine HCl

PropertyValue/Description
Aqueous Solubility 5.2 mg/mL at 25°C[1]
Organic Solvent Solubility High solubility in DMF and DMSO[1]
Thermal Stability Decomposition onset at 210°C[1]
Melting Point 195–198°C[1]
Molecular Formula C₁₅H₁₈ClNO[1]
Molecular Weight 263.76 g/mol [1]

Experimental Protocols

To ascertain the precise solubility and stability profile of this compound, a series of standardized experimental protocols should be employed.

Solubility Determination

A robust method for determining aqueous and organic solvent solubility involves the shake-flask method, a gold-standard technique for assessing equilibrium solubility.

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, DMF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully extract an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3] These studies expose the compound to stress conditions exceeding those of accelerated stability testing.

Protocol 2: Forced Degradation Study

  • Acidic and Basic Hydrolysis:

    • Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples at various time points and analyze by HPLC.

  • Oxidative Degradation:

    • Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Maintain the solution at room temperature for a set duration.

    • Analyze the samples at different time intervals by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.

    • Analyze the samples at various time points by HPLC, comparing them to a dark control.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Extract and dilute supernatant C->D E Analyze concentration by HPLC D->E F Report solubility (mg/mL or mol/L) E->F

Caption: A flowchart illustrating the shake-flask method for solubility determination.

G Forced Degradation Study Design cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at time points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photostability Photo->Sampling HPLC HPLC Analysis Sampling->HPLC ID Identify Degradants HPLC->ID API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: A diagram outlining the conditions and analytical workflow for a forced degradation study.

Biological Context and Signaling Pathways

While the primary focus of this guide is on physicochemical properties, it is noteworthy that the related compound, 4-Hydroxy-4-(2-naphthyl)piperidine HCl, has shown affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively.[1] This suggests a potential role in modulating neurotransmitter signaling pathways, which could be a key area of investigation for this compound.

G Potential Signaling Pathway Involvement Compound This compound Receptor 5-HT2A / D2 Receptors Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., IP3/DAG, cAMP) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A potential signaling pathway for this compound based on its isomer's activity.

References

Potential Pharmacological Profile of 4-Hydroxy-4-(1-naphthyl)piperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the pharmacological profile of 4-Hydroxy-4-(1-naphthyl)piperidine is limited in publicly available scientific literature. This document therefore presents a potential pharmacological profile based on data from the closely related isomer, 4-Hydroxy-4-(2-naphthyl)piperidine, and general structure-activity relationships of 4-aryl-4-hydroxypiperidine derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a predictive guide for further investigation.

Introduction

4-Aryl-4-hydroxypiperidines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a hydroxyl group and an aryl moiety at the 4-position of the piperidine ring creates a scaffold that can interact with a variety of G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). This whitepaper focuses on the potential pharmacological profile of this compound, a specific derivative within this class. While direct data is scarce, analysis of its structural analogue, 4-Hydroxy-4-(2-naphthyl)piperidine, and related compounds suggests potential interactions with key neurotransmitter systems, indicating its promise for further research in neuropsychiatric and other disorders.

Physicochemical Properties and Synthesis

The physicochemical properties of this compound are predicted to be similar to its 2-naphthyl isomer. The presence of the hydroxyl group and the basic piperidine nitrogen will influence its solubility and pKa.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
LogP~3.0-4.0
pKa~8.5-9.5 (for the piperidine nitrogen)
SolubilityLikely soluble in organic solvents and acidic aqueous solutions.
Synthesis

A common synthetic route for 4-hydroxy-4-arylpiperidines is the Grignard reaction, where a piperidin-4-one derivative reacts with an arylmagnesium bromide. For this compound, the synthesis would likely involve the reaction of a suitable N-protected 4-piperidinone with 1-naphthylmagnesium bromide.

Potential Pharmacological Profile

Based on the known activity of the 2-naphthyl isomer, this compound is predicted to exhibit affinity for serotonin and dopamine receptors. The 4-aryl-4-hydroxypiperidine scaffold is also known to interact with opioid and NMDA receptors in other derivatives.

Table 2: Potential Receptor Binding Affinities

TargetPredicted Affinity (based on 2-naphthyl isomer)Potential Effect
Serotonin 5-HT₂A ReceptorIC₅₀ in the low to mid-nanomolar range (e.g., 120 nM for 2-naphthyl isomer)Antagonist/Partial Agonist
Dopamine D₂ ReceptorIC₅₀ in the mid to high-nanomolar range (e.g., 450 nM for 2-naphthyl isomer)Antagonist
Mu (µ) Opioid ReceptorPossible affinity, requires experimental validation.Agonist/Antagonist
Delta (δ) Opioid ReceptorPossible affinity, requires experimental validation.Agonist/Antagonist
NMDA ReceptorPossible affinity, requires experimental validation.Antagonist
Potential CNS Activity

Given its predicted interaction with 5-HT₂A and D₂ receptors, this compound may possess antipsychotic, anxiolytic, or antidepressant-like properties. The balance of activity at these two receptors would be a key determinant of its overall CNS profile. Other 4-aryl-4-hydroxypiperidine derivatives have demonstrated analgesic properties through their interaction with opioid receptors.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and pharmacological evaluation of this compound.

Synthesis via Grignard Reaction

Objective: To synthesize this compound.

Materials:

  • N-benzyl-4-piperidinone

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Prepare 1-naphthylmagnesium bromide by reacting 1-bromonaphthalene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of N-benzyl-4-piperidinone in the same anhydrous solvent dropwise to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The N-benzyl protecting group can be removed by catalytic hydrogenation to yield the final product.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound at various CNS receptors.

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with human 5-HT₂A or D₂ receptors).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: Incubate at a specific temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization for 5-HT₂A Receptor)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT₂A receptor.

Protocol:

  • Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ and Schild analysis (for antagonists).

Visualizations

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on its predicted targets.

G cluster_0 Potential 5-HT2A Receptor Antagonism Compound This compound HT2A 5-HT2A Receptor Compound->HT2A Blocks Gq Gq/11 HT2A->Gq Serotonin Serotonin Serotonin->HT2A Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: Potential antagonistic effect on the 5-HT2A receptor signaling pathway.

G cluster_1 Potential D2 Receptor Antagonism Compound This compound D2 Dopamine D2 Receptor Compound->D2 Blocks Gi Gi/o D2->Gi Dopamine Dopamine Dopamine->D2 Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP Decrease AC->cAMP PKA PKA Inactivation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Potential antagonistic effect on the Dopamine D2 receptor signaling pathway.

Experimental Workflow

G cluster_0 Pharmacological Evaluation Workflow Synthesis Synthesis & Purification Binding In Vitro Receptor Binding Assays Synthesis->Binding Functional In Vitro Functional Assays Binding->Functional ADME In Vitro ADME/Tox (e.g., Metabolic Stability) Functional->ADME InVivo In Vivo Animal Models (e.g., Behavioral Studies) ADME->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized workflow for the pharmacological evaluation of the compound.

Potential Metabolic Pathways

The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways for this compound include:

  • N-dealkylation: If the piperidine nitrogen is substituted, enzymatic removal of the N-substituent is a common metabolic route.

  • Hydroxylation: Oxidation of the piperidine or naphthyl ring.

  • Glucuronidation: Conjugation of the hydroxyl group with glucuronic acid to facilitate excretion.

Further studies using human liver microsomes and recombinant CYP enzymes would be necessary to identify the specific enzymes involved and the major metabolites.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of its structural analogue and the broader class of 4-aryl-4-hydroxypiperidines provides a strong rationale for its investigation as a CNS-active agent. The predicted affinity for 5-HT₂A and D₂ receptors suggests its potential in the treatment of neuropsychiatric disorders.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development of a robust synthetic route and full analytical characterization of the compound.

  • Comprehensive Pharmacological Profiling: In vitro binding and functional assays against a broad panel of CNS targets to determine its affinity, selectivity, and functional activity.

  • In Vitro and In Vivo ADME Studies: Evaluation of its metabolic stability, permeability, and pharmacokinetic properties.

  • In Vivo Behavioral Studies: Assessment of its efficacy in relevant animal models of psychosis, anxiety, or depression.

The insights provided in this whitepaper offer a foundational framework to guide the further exploration of this compound as a promising scaffold for the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-4-(1-naphthyl)piperidine in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(1-naphthyl)piperidine is a synthetic compound belonging to the 4-aryl-4-hydroxypiperidine class of molecules. This structural motif is present in a variety of neurologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutics targeting the central nervous system (CNS). While direct research on the 1-naphthyl isomer is limited, data from the closely related 2-naphthyl isomer and other analogous compounds indicate promising avenues for investigation in neurological research.

The structural analog, 4-hydroxy-4-(naphth-2-yl)piperidine hydrochloride, has demonstrated affinity for both serotonin (5-HT₂A) and dopamine (D₂) receptors.[1] This dual activity suggests that this compound could be a valuable tool for studying neuropsychiatric disorders where these neurotransmitter systems are implicated, such as schizophrenia, depression, and anxiety.

These application notes provide an overview of the potential uses of this compound in neurological research, along with detailed protocols for its synthesis and in vitro characterization.

Potential Applications in Neurological Research

  • Investigation of Serotonergic and Dopaminergic Systems: Based on the activity of its 2-naphthyl isomer, this compound can be used as a pharmacological tool to probe the function of 5-HT₂A and D₂ receptors in various neuronal circuits.

  • Drug Discovery Scaffold: The 4-aryl-4-hydroxypiperidine core is a versatile scaffold for the synthesis of novel CNS-active compounds. By modifying the naphthyl group and the piperidine nitrogen, libraries of analogs can be generated and screened for activity at a wide range of neurological targets.

  • Development of Therapeutics for Neuropsychiatric Disorders: The potential dual antagonism of 5-HT₂A and D₂ receptors suggests that derivatives of this compound could be explored as atypical antipsychotics or for the treatment of other mood and anxiety disorders.

  • Exploration of Other CNS Targets: The broader class of 4-aryl-4-hydroxypiperidines has been shown to interact with other important neurological targets, including NMDA receptors and opioid receptors.[2][3] Therefore, this compound should be profiled against a panel of CNS receptors to fully elucidate its pharmacological profile.

Quantitative Data Summary

The following table summarizes the in vitro activity of the closely related compound, 4-hydroxy-4-(naphth-2-yl)piperidine hydrochloride. This data can serve as a preliminary guide for designing experiments with the 1-naphthyl isomer.

CompoundTargetAssay TypeValue (IC₅₀)
4-hydroxy-4-(naphth-2-yl)piperidine HClSerotonin (5-HT₂A) ReceptorRadioligand Binding120 nM
4-hydroxy-4-(naphth-2-yl)piperidine HClDopamine (D₂) ReceptorRadioligand Binding450 nM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 4-aryl-4-hydroxypiperidines and can be adapted for the 1-naphthyl analog.

Materials:

  • 1-Bromonaphthalene

  • n-Butyllithium (n-BuLi)

  • 1-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation (Alternative): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromonaphthalene in anhydrous THF. Cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at -78°C for 1 hour to form the 1-naphthyllithium reagent.

  • Addition to Piperidone: In a separate flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool to -78°C.

  • Slowly transfer the freshly prepared 1-naphthyllithium solution to the 1-Boc-4-piperidone solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude Boc-protected product.

  • Purification of Boc-protected Intermediate: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 2 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

  • Final Purification: The final compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of this compound to a target receptor (e.g., 5-HT₂A or D₂) using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • Assay buffer (specific to the receptor, typically a Tris-based buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Radioligand (at a concentration near its Kd)

    • Either:

      • Vehicle (for total binding)

      • Non-specific binding control (for non-specific binding)

      • Test compound at various concentrations (for competition)

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing start 1-Bromonaphthalene intermediate1 1-Naphthyllithium start->intermediate1 Lithiation reagent1 n-BuLi reagent1->intermediate1 intermediate2 Boc-protected Adduct intermediate1->intermediate2 Addition reagent2 1-Boc-4-piperidone reagent2->intermediate2 final_product This compound intermediate2->final_product Deprotection reagent3 TFA/DCM reagent3->final_product binding_assay Receptor Binding Assay final_product->binding_assay Test Compound functional_assay Functional Assay final_product->functional_assay Test Compound data_analysis Data Analysis (IC50/Ki) binding_assay->data_analysis functional_assay->data_analysis

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

signaling_pathway compound This compound receptor_5ht2a 5-HT2A Receptor compound->receptor_5ht2a Antagonist receptor_d2 D2 Receptor compound->receptor_d2 Antagonist gq Gq/11 receptor_5ht2a->gq Activates gi Gi/o receptor_d2->gi Activates plc PLC gq->plc ac Adenylyl Cyclase gi->ac Inhibits pip2 PIP2 plc->pip2 camp cAMP ac->camp ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc pka PKA Activation camp->pka downstream Downstream Signaling ca_release->downstream pkc->downstream pka->downstream

References

Application Notes and Protocols: 4-Hydroxy-4-(1-naphthyl)piperidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-Hydroxy-4-(1-naphthyl)piperidine as a key intermediate in the development of novel kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the design and synthesis of targeted therapies.

Introduction

This compound is a versatile heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to endogenous ligands and its utility as a building block for more complex bioactive molecules. Its rigid piperidine core, coupled with the lipophilic naphthyl group and a reactive hydroxyl functionality, provides an excellent starting point for the synthesis of compounds targeting various biological entities, including protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound scaffold can be strategically functionalized to generate potent and selective kinase inhibitors.

Data Presentation

While specific kinase inhibition data for compounds directly derived from this compound is emerging, the parent compound has been characterized for its activity at other receptors, indicating its potential as a pharmacologically active scaffold.

CompoundTargetActivity (IC50)
4-Hydroxy-4-(2-naphthyl)piperidine HClSerotonin Receptor (5-HT₂A)120 nM[1]
Dopamine Receptor (D₂)450 nM[1]

Note: The available data is for the 2-naphthyl isomer. It is included to demonstrate the potential of the naphthyl-piperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a modified Mannich reaction for the one-pot synthesis of the title compound.

Materials:

  • 1-Naphthylamine

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine in a 3:1 (v/v) mixture of ethanol and water.

  • Add piperidine and a catalytic amount of hydrochloric acid (10-15 mol%) to the solution.

  • Slowly add formaldehyde solution to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound. A typical yield is in the range of 60-70%.[1]

Protocol 2: General Procedure for the Synthesis of Kinase Inhibitors

The this compound scaffold serves as a precursor for kinase inhibitors. For instance, it can be coupled with pyrimidine derivatives to yield compounds with potential activity against BRAF V600E mutants.[1] The following is a generalized protocol for such a coupling reaction.

Materials:

  • This compound

  • A suitable pyrimidine derivative with a leaving group (e.g., a chloropyrimidine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous DMF under an inert atmosphere, add the substituted pyrimidine derivative.

  • Add the non-nucleophilic base (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC, to obtain the desired kinase inhibitor.

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Kinase Inhibitor 4-Naphthylpiperidine -based Inhibitor Kinase Inhibitor->RAF (e.g., BRAF)

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a BRAF inhibitor.

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_coupling Kinase Inhibitor Synthesis cluster_assay Biological Evaluation S1 Starting Materials: 1-Naphthylamine, Formaldehyde, Piperidine S2 Modified Mannich Reaction S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 This compound S3->S4 C1 Precursor (S4) + Pyrimidine Derivative S4->C1 C2 Coupling Reaction C1->C2 C3 Purification (HPLC) C2->C3 C4 Final Kinase Inhibitor C3->C4 A1 In vitro Kinase Assay C4->A1 A2 Cell-based Proliferation Assay C4->A2 A3 IC50 Determination A1->A3 A2->A3

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Hydroxy-4-(1-naphthyl)piperidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 4-Hydroxy-4-(1-naphthyl)piperidine and its analogs. The described methodologies cover key areas of drug action, including enzyme inhibition, receptor binding, ion channel modulation, and metabolic stability. By following these protocols, researchers can obtain robust and reproducible data to inform structure-activity relationship (SAR) studies and guide drug development efforts.

MenA Enzyme Inhibition Assay

This assay is designed to evaluate the inhibitory activity of this compound derivatives against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[1] Inhibition of MenA is a potential therapeutic strategy for tuberculosis.

Experimental Protocol: HPLC-Based MenA Inhibition Assay

This protocol is adapted from a simplified, non-radioactive method for assessing MenA activity.[2]

Materials and Reagents:

  • Enzyme: Membrane fraction containing MenA from M. tuberculosis mc²6230.[1]

  • Substrates:

    • 1,4-dihydroxy-2-naphthoate (DHNA)

    • Farnesyl pyrophosphate (FPP)

  • Test Compound: this compound or its analogs, dissolved in DMSO.

  • Reaction Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM dithiothreitol (DTT), 0.1% CHAPS.[3]

  • Quenching Solution: Methanol.

  • Mobile Phase for HPLC: Acetonitrile/Water gradient.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer components.

    • Add the MenA-containing membrane preparation to a final concentration of 1 mg/ml.[3]

    • Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add DHNA and FPP to initiate the enzymatic reaction. Apparent Km values for DHNA and FPP have been reported as 8.2 µM and 4.3 µM, respectively, which can guide the choice of substrate concentrations.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge at high speed to pellet the protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the product, demethylmenaquinone (DMMK), using a suitable acetonitrile/water gradient.

    • Monitor the absorbance at 325 nm to quantify the amount of DMMK formed.[2]

  • Data Analysis:

    • Calculate the percentage of MenA inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation
CompoundIC₅₀ (µM) against M. tuberculosis MenA
This compound Insert experimental value
Analog A Insert experimental value
Analog B Insert experimental value
Positive Control (e.g., Ro 48-8071) Insert experimental value

Experimental Workflow

MenA_Inhibition_Assay reagents Prepare Reaction Mix (Buffer, MgCl₂, DTT, CHAPS) enzyme Add MenA Enzyme reagents->enzyme compound Add Test Compound (or DMSO control) enzyme->compound preincubation Pre-incubate (37°C, 10 min) compound->preincubation substrates Add Substrates (DHNA, FPP) preincubation->substrates incubation Incubate (37°C, 30-60 min) substrates->incubation termination Terminate Reaction (Methanol) incubation->termination centrifugation Centrifuge termination->centrifugation hplc HPLC Analysis (Quantify DMMK) centrifugation->hplc analysis Data Analysis (Calculate IC₅₀) hplc->analysis

Caption: Workflow for the HPLC-based MenA enzyme inhibition assay.

Opioid Receptor Binding Assay

This assay determines the binding affinity of this compound derivatives to opioid receptors, particularly the mu-opioid receptor (MOR), which is a primary target for analgesic drugs.[2] Radioligand binding assays are a standard method for this purpose.[4][5][6]

Experimental Protocol: Radioligand Competition Binding Assay

Materials and Reagents:

  • Receptor Source: Rat brain membrane homogenates or cell lines expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Radioligand: [³H]-Sufentanil or another suitable high-affinity MOR agonist/antagonist.

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation (if using brain tissue):

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add binding buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Add binding buffer, radioligand, receptor membranes, and a high concentration of naloxone.

    • Competition Binding: Add binding buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Calculate the IC₅₀ value from the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundReceptorRadioligandKi (nM)
This compound Mu-Opioid[³H]-SufentanilInsert experimental value
Analog A Mu-Opioid[³H]-SufentanilInsert experimental value
Analog B Mu-Opioid[³H]-SufentanilInsert experimental value
Positive Control (e.g., Morphine) Mu-Opioid[³H]-SufentanilInsert experimental value

Signaling Pathway Diagram

Opioid_Receptor_Binding cluster_membrane Cell Membrane Receptor Mu-Opioid Receptor Radioligand [³H]-Sufentanil Radioligand->Receptor Binds TestCompound This compound TestCompound->Receptor Competes for Binding NMDA_Assay_Logic Oocyte Xenopus Oocyte Expressing NMDA Receptors Activation Receptor Activation (Ion Channel Opening) Oocyte->Activation Agonists Glutamate + Glycine Agonists->Activation TestCompound Test Compound (e.g., this compound) Inhibition Modulation of Activation (Inhibition) TestCompound->Inhibition Activation->Inhibition Current Measure Inward Current (Electrophysiology) Inhibition->Current Metabolic_Stability_Workflow start Pre-warm HLM and Buffer (37°C) add_compound Add Test Compound start->add_compound start_reaction Initiate with NADPH Regenerating System add_compound->start_reaction incubation Incubate at 37°C start_reaction->incubation sampling Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling termination Quench with Acetonitrile + Internal Standard sampling->termination processing Centrifuge and Collect Supernatant termination->processing analysis LC-MS/MS Analysis processing->analysis data Calculate t₁/₂ and Cl_int analysis->data

References

Application Notes and Protocols for the Study of 4-Hydroxy-4-(1-naphthyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-hydroxy-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). The incorporation of a naphthyl group at the 4-position introduces unique steric and electronic properties, making 4-Hydroxy-4-(1-naphthyl)piperidine derivatives intriguing candidates for modulating various biological targets. These targets include G-protein coupled receptors (GPCRs) like opioid, serotonin, and dopamine receptors, as well as ion channels such as the N-Methyl-D-aspartate (NMDA) receptor. Their potential applications span analgesia, neuropsychiatric disorders, and neuroprotection.

This document provides a comprehensive guide with detailed protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

Section 1: Synthesis and Characterization Protocols

The synthesis of this compound derivatives can be approached through various synthetic routes. Below are key protocols for their synthesis and subsequent structural confirmation.

Protocol 1.1: Synthesis via Grignard Reaction with a Piperidone Precursor

This is a common and effective method for creating the tertiary alcohol moiety.

Objective: To synthesize this compound by reacting 1-bromonaphthalene with a protected 4-piperidone.

Materials:

  • 1-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl) in diethyl ether or trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

    • Add a solution of 1-bromonaphthalene in anhydrous THF dropwise to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine can be added.

    • Stir the mixture until the magnesium has been consumed to form the 1-naphthylmagnesium bromide Grignard reagent.

  • Reaction with Piperidone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product (N-Boc-4-hydroxy-4-(1-naphthyl)piperidine) by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deprotection (if required):

    • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).

    • Add an excess of HCl in diethyl ether or TFA and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the final product.

G cluster_synthesis Synthesis Workflow reagent 1-Bromonaphthalene + Mg Turnings grignard 1-Naphthylmagnesium bromide (Grignard) reagent->grignard Anhydrous THF coupling Grignard Reaction (THF, 0°C to RT) grignard->coupling piperidone N-Boc-4-Piperidone piperidone->coupling protected_product N-Boc-4-hydroxy-4- (1-naphthyl)piperidine coupling->protected_product Work-up & Purification deprotection Deprotection (TFA or HCl) protected_product->deprotection final_product 4-Hydroxy-4-(1-naphthyl) piperidine Salt deprotection->final_product

Caption: General workflow for the synthesis of this compound.
Protocol 1.2: Physicochemical Characterization

Objective: To confirm the structure and purity of the synthesized derivatives.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks for the naphthyl, piperidine, and hydroxyl groups. For example, ¹H NMR signals for the naphthyl protons typically appear between δ 7.0-8.5 ppm, while piperidine protons are found in the δ 1.5-3.5 ppm range.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound.

    • Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.

    • Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated molecular weight.

  • Infrared (IR) Spectroscopy:

    • Analyze the sample as a KBr pellet or a thin film.

    • Identify characteristic absorption bands, such as a broad O-H stretch around 3400 cm⁻¹ for the hydroxyl group and C-H and C=C stretches for aliphatic and aromatic moieties.

  • Melting Point and Solubility:

    • Determine the melting point range using a standard melting point apparatus.

    • Assess solubility in various solvents (e.g., water, DMSO, ethanol) to inform formulation for biological assays.[1]

Property Example Value / Description Method
Molecular FormulaC₁₅H₁₈ClNO-
Molecular Weight263.76 g/mol MS
Melting Point195–198°CMelting Point Apparatus
¹H-NMR (CDCl₃)δ 7.8–7.2 (m, 7H, naphthyl), 4.1 (s, 1H, -OH), 3.1–2.8 (m, 4H, piperidine-H)NMR Spectroscopy
IR (KBr)3420 cm⁻¹ (-OH), 2945 cm⁻¹ (C-H aliph.), 1598 cm⁻¹ (C=C arom.)IR Spectroscopy
Solubility (Water, 25°C)5.2 mg/mLSolubility Test
logP (octanol-water)2.8 ± 0.3Computational
Table 1: Example physicochemical data for a 4-hydroxy-4-(naphth-2-yl)piperidine HCl analog. Data is illustrative and based on similar reported structures.

Section 2: In Vitro Biological Evaluation Protocols

These protocols are designed to screen derivatives for activity at common CNS targets.

Protocol 2.1: Radioligand Binding Assay for GPCRs (e.g., Opioid, 5-HT, Dopamine Receptors)

Objective: To determine the binding affinity (Ki) of the derivatives for specific GPCR targets.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human μ-opioid, 5-HT₂A, or D₂ receptors).

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid, [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂).

  • Non-specific binding competitor (e.g., Naloxone for μ-opioid, Mianserin for 5-HT₂A, Haloperidol for D₂).

  • Test compounds (this compound derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Preparation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound (at varying concentrations).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2.2: NMDA Receptor Antagonism Assay

Objective: To evaluate the ability of derivatives to antagonize NMDA receptors, often via a [³H]dizocilpine (MK-801) binding assay.[2]

Materials:

  • Rat cortical or hippocampal membrane preparations.

  • [³H]dizocilpine (MK-801) as the radioligand.

  • Glutamate and Glycine (as co-agonists to open the channel).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Instrumentation as described in Protocol 2.1.

Procedure:

  • Assay Setup: Combine membrane preparations, [³H]dizocilpine, glutamate (e.g., 10 µM), glycine (e.g., 10 µM), and the test compound in assay tubes or a 96-well plate.

  • Incubation: Incubate at room temperature for 2-4 hours to allow for binding to the open channel state.

  • Filtration and Quantification: Follow the same procedure as described in Protocol 2.1.

  • Data Analysis: Calculate IC₅₀ and Ki values as described previously. This assay identifies uncompetitive channel blockers.[3][4]

G cluster_invitro In Vitro Screening Cascade start Synthesized Derivative Library primary_binding Primary Screen: Radioligand Binding Assays (e.g., μ-Opioid, 5-HT2A, D2) start->primary_binding nmda_assay Secondary Screen: NMDA Receptor Assay ([3H]MK-801 binding) start->nmda_assay Parallel Screen determine_ki Determine Ki values for active compounds primary_binding->determine_ki Hits selectivity Selectivity Profiling (Panel of related receptors) determine_ki->selectivity functional_assay Functional Assays (e.g., Calcium flux, cAMP) selectivity->functional_assay lead_candidates Lead Candidates for In Vivo Studies functional_assay->lead_candidates nmda_assay->lead_candidates

Caption: A typical workflow for the in vitro evaluation of novel compounds.
Target Derivative Example IC₅₀ / Ki (nM) Assay Type Reference
5-HT₂A ReceptorNaphthyl-piperidine analogIC₅₀ = 120 nMRadioligand Binding[5]
Dopamine D₂ ReceptorNaphthyl-piperidine analogIC₅₀ = 450 nMRadioligand Binding[5]
NMDA (NR2B)Piperidin-4-ol analogIC₅₀ = 3 nM[³H]dizocilpine Binding[6]
μ-Opioid ReceptorPiperidine analogKi = 10-50 nMRadioligand Binding[7]
Table 2: Representative in vitro biological data for similar piperidine scaffolds.

Section 3: In Vivo and Ex Vivo Evaluation Protocols

Selected compounds with promising in vitro profiles can be advanced to in vivo models to assess their physiological effects.

Protocol 3.1: Analgesic Activity - Hot Plate Test

Objective: To evaluate the central analgesic activity of test compounds.

Materials:

  • Male or female mice (e.g., Swiss Webster).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds formulated in a suitable vehicle (e.g., saline, 5% DMSO).

  • Positive control (e.g., Morphine).

  • Stopwatch.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) until it exhibits a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via a specific route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Post-treatment Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the response latency.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • An ED₅₀ value (dose producing 50% of the maximum effect) can be calculated from a dose-response curve.[8][9]

Protocol 3.2: Anticonvulsant Activity - Sound-Induced Seizure Model

Objective: To assess the anticonvulsant potential of compounds, particularly relevant for NMDA receptor antagonists.

Materials:

  • Seizure-prone mice (e.g., DBA/2).

  • A sound-proof chamber equipped with a high-frequency sound source (e.g., bell or speaker).

  • Test compounds, vehicle, and a positive control (e.g., Diazepam).

Procedure:

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice.

  • Induction of Seizures: After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the chamber and expose it to the sound stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe the mice for the occurrence of different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Data Analysis:

    • Record the percentage of animals in each group that are protected from each seizure phase.

    • Calculate the ED₅₀, the dose that protects 50% of the animals from a specific seizure endpoint (e.g., tonic seizures).

G cluster_invivo In Vivo Study Workflow lead Lead Compound from In Vitro Studies formulation Formulation & Dosing Range Finding lead->formulation pk_study Pharmacokinetics (PK) (optional, early stage) formulation->pk_study analgesic_model Analgesic Models (e.g., Hot Plate) formulation->analgesic_model anticonvulsant_model Anticonvulsant Models (e.g., Sound-Induced Seizure) formulation->anticonvulsant_model pk_study->analgesic_model data_analysis Data Analysis (ED50, %MPE) analgesic_model->data_analysis anticonvulsant_model->data_analysis tox_study Preliminary Toxicity (e.g., Rotarod for motor impairment) data_analysis->tox_study final_decision Decision for Further Development tox_study->final_decision

Caption: General workflow for preclinical in vivo evaluation.
Model Derivative Example Result (ED₅₀) Route Reference
Formalin Test (Phase 2)Multitarget Piperidine0.78 mg/kgi.p.[9]
Spinal Nerve LigationMultitarget Piperidine45% MPE at 100 mg/kgp.o.[9]
Sound-Induced SeizuresNMDA Antagonist4.5 mg/kgi.p.[10]
Table 3: Representative in vivo efficacy data for compounds with similar scaffolds.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Hydroxy-4-(1-naphthyl)piperidine. The methods described below are based on established analytical techniques for similar piperidine-containing compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of such compounds.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to improve volatility and chromatographic performance.

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is the gold standard for bioanalytical applications, enabling the quantification of analytes at very low concentrations in complex biological matrices.[1][2]

The logical relationship and typical applications of these methods are illustrated in the diagram below.

Analytical_Method_Selection Figure 1. Selection of Analytical Methods cluster_methods Analytical Techniques cluster_applications Primary Applications Analyte This compound HPLC HPLC-UV/DAD Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS QC Quality Control (Bulk/Formulation) HPLC->QC Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity LCMSMS->QC Trace Level Quantification Bioanalysis Bioanalysis (Plasma, Urine, etc.) LCMSMS->Bioanalysis High Sensitivity & Selectivity

A diagram illustrating the selection of analytical methods.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical starting parameters for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS. These parameters are based on methods developed for structurally similar piperidine derivatives and should be optimized for the specific application.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile[3]
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength Determined by UV scan of the analyte (typically around 220-280 nm for naphthyl group)
Injection Volume 10-20 µL
Linearity Range 0.1 - 100 µg/mL (typical, to be determined)
LOD/LOQ To be determined experimentally

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterRecommended Conditions
Derivatization Silylation (e.g., with MSTFA) to increase volatility[4]
Column Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[5]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[5]
Injector Temperature 260 - 280°C[5]
Oven Program Start at 60°C, ramp to 280°C (optimize ramp rate)[5]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Analyzer Quadrupole
Scan Range m/z 50-550 amu[6]
Transfer Line Temp. 280°C[5]
Source Temperature 230°C[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterRecommended Conditions
Column C18 or similar reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile or Methanol[2]
Gradient Optimized for analyte retention and separation
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C[2]
Ionization Mode Electrospray Ionization (ESI), positive mode
Precursor Ion (Q1) [M+H]+ of this compound
Product Ions (Q3) To be determined by infusion and fragmentation studies
Collision Energy To be optimized for characteristic fragment ions
Linearity Range 0.01 - 100 ng/mL (typical, to be determined)
LOD/LOQ To be determined experimentally

Experimental Protocols

A general experimental workflow for the quantification of this compound is presented below. This workflow is applicable to all three analytical techniques with specific modifications as detailed in the protocols.

Experimental_Workflow Figure 2. General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Bulk, Formulation, Biological Matrix) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (if GC-MS) Extraction->Derivatization Injection Chromatographic Separation (HPLC, GC, or LC) Extraction->Injection Derivatization->Injection Detection Detection (UV, MS, or MS/MS) Injection->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Integration->Validation Report Reporting Validation->Report

A diagram of the general experimental workflow.
Protocol for HPLC-UV Analysis

This protocol is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh a known amount of the sample, dissolve it in the mobile phase to a known concentration within the calibration range.

    • Formulation: Extract a known amount of the formulation with a suitable solvent, dilute as necessary to fall within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4.1.3. Chromatographic Conditions

  • Set up the HPLC system according to the parameters in Table 1 .

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

4.1.4. Analysis and Quantification

  • Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Protocol for GC-MS Analysis

This protocol is suitable for the identification and quantification of this compound, particularly for impurity profiling where volatility is not a limiting factor after derivatization.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Internal standard (optional, e.g., a structurally similar compound)

4.2.2. Standard and Sample Preparation with Derivatization

  • Standard and Sample Preparation: Prepare standard and sample solutions in an anhydrous solvent.

  • Derivatization:

    • To a known volume of the standard or sample solution in a reaction vial, add the derivatizing agent (e.g., 50 µL of MSTFA).

    • If an internal standard is used, add it before derivatization.

    • Cap the vial and heat at a specific temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

    • Cool the vial to room temperature before injection.

4.2.3. GC-MS Conditions

  • Set up the GC-MS system according to the parameters in Table 2 .

4.2.4. Analysis and Quantification

  • Inject the derivatized blank, standards, and samples.

  • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Identify the analyte based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards.

Protocol for LC-MS/MS Analysis

This protocol is ideal for the highly sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates.

4.3.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (blank)

4.3.2. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for HPLC, using a solvent compatible with the mobile phase.

  • Calibration Standards and Quality Controls (QCs): Spike the blank biological matrix with known concentrations of the analyte to prepare calibration standards and QCs.

  • Sample Preparation (e.g., Protein Precipitation):

    • To a small volume of the biological sample (e.g., 100 µL), add the internal standard.

    • Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile).

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

4.3.3. LC-MS/MS Conditions

  • Set up the LC-MS/MS system according to the parameters in Table 3 .

  • Optimize the mass spectrometer parameters (precursor and product ions, collision energy) by infusing a standard solution of the analyte.

4.3.4. Analysis and Quantification

  • Inject the prepared standards, QCs, and samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Method Validation

All analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[7][8][9] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[10]

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. Proper method development, optimization, and validation are essential to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols for Testing 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical experimental models for characterizing the biological effects of 4-Hydroxy-4-(1-naphthyl)piperidine. The protocols outlined below are designed to assess the compound's activity at key molecular targets and to evaluate its potential physiological effects.

Compound Profile: this compound

This compound is a synthetic compound with a piperidine core, a structure common to many biologically active molecules. Preliminary data suggests that its hydrochloride salt, 4-Hydroxy-4-(naphth-2-yl)piperidine HCl, exhibits affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with reported IC₅₀ values of 120 nM and 450 nM, respectively[1]. The naphthyl-piperidine scaffold is also recognized as a precursor for kinase inhibitors, including those with activity against BRAF V600E mutants[1]. This profile suggests potential applications in neuropsychiatric disorders and oncology.

Quantitative Data Summary

The following table summarizes the known in vitro activity of a closely related analog, 4-Hydroxy-4-(naphth-2-yl)piperidine HCl. This data is crucial for designing further experiments, such as determining appropriate concentration ranges for in vitro and in vivo studies.

TargetAssay TypeLigand/CompoundIC₅₀ (nM)Reference
Serotonin Receptor 5-HT₂ARadioligand Binding Assay4-Hydroxy-4-(naphth-2-yl)piperidine HCl120[1]
Dopamine Receptor D₂Radioligand Binding Assay4-Hydroxy-4-(naphth-2-yl)piperidine HCl450[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to further characterize the effects of this compound.

In Vitro Assays

3.1.1. Serotonin 5-HT₂A Receptor Binding Assay

This protocol determines the binding affinity of this compound for the human 5-HT₂A receptor.

Materials:

  • Human recombinant 5-HT₂A receptors (e.g., from CHO-K1 cells)

  • Radioligand: [³H]ketanserin

  • Non-specific binding control: Mianserin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]ketanserin (at a final concentration equal to its Kd, e.g., 2 nM).

  • Add 100 µL of membrane preparation containing the 5-HT₂A receptors.

  • For non-specific binding wells, add a high concentration of mianserin (e.g., 10 µM) instead of the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes onto glass fiber filters using a cell harvester and wash with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

3.1.2. Dopamine D₂ Receptor Binding Assay

This protocol measures the affinity of the compound for the human dopamine D₂ receptor.

Materials:

  • Human recombinant D₂ receptors (e.g., from porcine striatal membranes)

  • Radioligand: [³H]spiperone

  • Non-specific binding control: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test Compound: this compound

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Follow the same serial dilution and plate setup as in the 5-HT₂A binding assay.

  • Add 50 µL of the test compound dilutions to the wells.

  • Add 50 µL of [³H]spiperone (at a final concentration equal to its K_d).

  • Add 100 µL of membrane preparation containing the D₂ receptors.

  • For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

  • Incubate at 37°C for 30 minutes.

  • Harvest and wash the membranes as described previously.

  • Measure radioactivity and calculate the IC₅₀ value.

3.1.3. BRAF V600E Kinase Inhibition Assay

This assay evaluates the inhibitory potential of the compound against the BRAF V600E mutant kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl₂, 0.5mg/ml BSA)

  • Test Compound: this compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the test compound, BRAF V600E enzyme, and the MEK1 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions[2][3][4].

  • Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Assays

3.2.1. Spontaneous Locomotor Activity Test

This test assesses the effect of this compound on general motor activity in rodents, which can indicate stimulant or sedative properties.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with 5% DMSO)

  • Vehicle control

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment[5].

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • Place each mouse individually into the center of the open field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a period of 30-60 minutes[6][7].

  • Analyze the data to compare the activity levels between the compound-treated and vehicle-treated groups.

3.2.2. Hot Plate Test for Analgesia

This model evaluates the potential analgesic (pain-relieving) properties of the compound against a thermal stimulus.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[8][9].

  • Test Compound: this compound

  • Vehicle control

  • Positive control (e.g., morphine)

Procedure:

  • Determine the baseline latency for each rat by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., paw licking, jumping)[10][11]. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage[8].

  • Administer the test compound, vehicle, or positive control (i.p. or s.c.).

  • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.

  • An increase in the response latency compared to baseline and the vehicle group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

The following diagrams illustrate the putative signaling pathways activated by the 5-HT₂A and D₂ receptors, the primary targets of this compound.

G cluster_5HT2A 5-HT₂A Receptor Signaling Compound 4-Hydroxy-4-(1-naphthyl) piperidine Receptor 5-HT₂A Receptor Compound->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Inositol Triphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Putative 5-HT₂A receptor signaling cascade.

G cluster_D2 Dopamine D₂ Receptor Signaling Compound 4-Hydroxy-4-(1-naphthyl) piperidine Receptor D₂ Receptor Compound->Receptor Gi_Go Gi/Go Receptor->Gi_Go AC Adenylyl Cyclase (AC) Gi_Go->AC ATP ATP AC->ATP inhibits conversion to cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Putative Dopamine D₂ receptor inhibitory signaling cascade.

4.2. Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

G cluster_workflow Experimental Workflow Start Compound Synthesis and Purification In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding Assays (5-HT₂A, D₂) In_Vitro->Receptor_Binding Kinase_Assay Kinase Inhibition Assay (BRAF V600E) In_Vitro->Kinase_Assay In_Vivo In Vivo Evaluation Receptor_Binding->In_Vivo Kinase_Assay->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor Analgesia Hot Plate Test In_Vivo->Analgesia Tox Preliminary Toxicology In_Vivo->Tox Data_Analysis Data Analysis and Lead Optimization Locomotor->Data_Analysis Analgesia->Data_Analysis Tox->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols: 4-Hydroxy-4-(1-naphthyl)piperidine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(1-naphthyl)piperidine is a synthetic compound belonging to the 4-aryl-4-hydroxypiperidine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The piperidine ring serves as a versatile scaffold, and substitution at the 4-position with an aromatic group, in this case, a naphthyl ring, can confer specific pharmacological activities. The hydroxyl group at the 4-position can also play a crucial role in receptor binding and modulating the physicochemical properties of the molecule.

This document provides an overview of the potential application of this compound as a ligand for serotonin (5-HT) receptors. Due to the limited publicly available data specifically for the 1-naphthyl isomer, this document also includes data for the closely related 2-naphthyl isomer to provide a foundational understanding of the potential pharmacological profile. Structure-activity relationship (SAR) studies on related naphthylpiperazine and arylpiperidine derivatives suggest that the naphthyl moiety can confer affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, and the serotonin transporter (SERT).

Data Presentation

Note: The following quantitative data is for the isomeric compound 4-Hydroxy-4-(2-naphthyl)piperidine HCl . While structurally similar, the binding affinities of the 1-naphthyl isomer may differ.

CompoundTarget ReceptorAssay TypeMeasured Value (IC₅₀)
4-Hydroxy-4-(2-naphthyl)piperidine HClSerotonin 5-HT₂ARadioligand Binding120 nM
4-Hydroxy-4-(2-naphthyl)piperidine HClDopamine D₂Radioligand Binding450 nM

Experimental Protocols

The following are detailed, generalized protocols for the characterization of novel ligands such as this compound at serotonin receptors.

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

1. Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, etc.).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., 10 µM serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding ligand.

    • Test Compound Binding: Assay buffer, radioligand, cell membranes, and the desired concentration of the test compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs and Gi-coupled Serotonin Receptors

This protocol determines whether the test compound acts as an agonist or antagonist at Gs-coupled (e.g., 5-HT₄, 5-HT₆, 5-HT₇) or Gi-coupled (e.g., 5-HT₁A, 5-HT₅A) serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cell Line: A cell line stably expressing the Gs or Gi-coupled serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Agonist (for antagonist mode): A known agonist for the target receptor (e.g., serotonin).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • 384-well White Opaque Plates.

2. Procedure (Agonist Mode):

  • Seed the cells in a 384-well plate and culture overnight.

  • Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

3. Procedure (Antagonist Mode):

  • Follow steps 1 and 2 of the agonist mode procedure.

  • Add serial dilutions of the test compound and incubate for a short period (e.g., 15 minutes).

  • Add a fixed concentration of a known agonist (typically the EC₈₀ concentration).

  • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

4. Data Analysis:

  • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

  • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value. This can be used to calculate the antagonist affinity (Kb).

Protocol 3: Calcium Mobilization Functional Assay for Gq-coupled Serotonin Receptors

This protocol determines if the test compound acts as an agonist or antagonist at Gq-coupled serotonin receptors (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C) by measuring changes in intracellular calcium levels.

1. Materials:

  • Cell Line: A cell line stably expressing the Gq-coupled serotonin receptor of interest.

  • Test Compound: this compound.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).

  • 96- or 384-well Black-walled, Clear-bottom Plates.

2. Procedure:

  • Seed the cells in the assay plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Mode: Inject serial dilutions of the test compound into the wells and monitor the change in fluorescence over time.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before injecting a fixed concentration of a known agonist and monitoring the fluorescence change.

3. Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ and Emax values.

  • Antagonist Mode: Plot the inhibition of the agonist-induced fluorescence response against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity synthesis Synthesis of 4-Hydroxy- 4-(1-naphthyl)piperidine binding_assay Radioligand Binding Assay synthesis->binding_assay cAMP_assay cAMP Assay (Gs/Gi-coupled receptors) synthesis->cAMP_assay ca_assay Calcium Mobilization Assay (Gq-coupled receptors) synthesis->ca_assay ki_value Determine Ki at various 5-HT receptor subtypes binding_assay->ki_value functional_data Determine EC50, Emax, Agonist/Antagonist activity cAMP_assay->functional_data ca_assay->functional_data

Experimental workflow for characterizing this compound.

Gq_signaling ligand This compound (Agonist) receptor 5-HT2A/2C Receptor ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Simplified Gq-coupled 5-HT receptor signaling pathway.

Gs_Gi_signaling cluster_gs Gs-coupled Pathway (e.g., 5-HT4, 5-HT6, 5-HT7) cluster_gi Gi-coupled Pathway (e.g., 5-HT1A, 5-HT5A) ligand_gs This compound (Agonist) receptor_gs Gs-coupled 5-HT Receptor ligand_gs->receptor_gs gs Gαs receptor_gs->gs activates ac_gs Adenylyl Cyclase gs->ac_gs stimulates camp_increase ↑ cAMP ac_gs->camp_increase pka_gs Protein Kinase A camp_increase->pka_gs activates response_gs Cellular Response pka_gs->response_gs ligand_gi This compound (Agonist) receptor_gi Gi-coupled 5-HT Receptor ligand_gi->receptor_gi gi Gαi receptor_gi->gi activates ac_gi Adenylyl Cyclase gi->ac_gi inhibits camp_decrease ↓ cAMP ac_gi->camp_decrease response_gi Cellular Response camp_decrease->response_gi

Gs and Gi-coupled 5-HT receptor signaling pathways.

Investigating the Analgesic Properties of 4-Hydroxypiperidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the analgesic properties of 4-hydroxypiperidine analogs. This class of compounds has garnered significant interest for its potential to yield potent analgesic agents, with some derivatives exhibiting morphine-like activities. The following protocols and data are intended to guide researchers in the screening and characterization of these compounds.

Introduction

The 4-hydroxypiperidine scaffold is a key pharmacophore in a variety of biologically active molecules. Its structural features allow for diverse chemical modifications, leading to compounds with a range of pharmacological activities. In the context of analgesia, derivatives of 4-hydroxypiperidine have been shown to interact with the central nervous system, and their mechanism of action is often linked to the opioid receptor system. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the development of novel pain therapeutics with improved efficacy and side-effect profiles.

Data Presentation

The analgesic potential of 4-hydroxypiperidine analogs is typically evaluated through a combination of in vivo behavioral assays and in vitro receptor binding studies. The following tables summarize quantitative data for representative compounds and established opioid analgesics for comparative purposes.

Table 1: In Vivo Analgesic Activity of Selected 4-Hydroxypiperidine Analogs and Reference Compounds

Compound/AnalogTest AnimalAssayDoseAnalgesic Effect (ED50 or % Inhibition)Reference CompoundReference ED50
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesWistar RatsTail-Flick50 mg/kgSignificant analgesic activity[1]Pethidine-
N-Phenacyl-4-hydroxypiperidine (halogenated derivatives)MiceAcetic Acid-Induced Writhing-Protective effect--
FentanylMiceAcetic Acid Writhing-ED50: 0.011 mg/kgMorphineED50: 0.5 mg/kg
α-MethylfentanylMiceAcetic Acid Writhing-ED50: 0.0085 mg/kgMorphineED50: 0.5 mg/kg

Note: Specific ED50 values for all 4-hydroxypiperidine analogs are not always available in the public domain and often require specific experimental determination.

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Reference Opioids

Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Morphine2.5290340
Fentanyl1.418002200
Buprenorphine0.221.80.45
Naloxone1.22.61.1
Tramadol>10,000>10,0002,500
O-Desmethyl-Tramadol2104,1005,500

Data compiled from various sources for comparative purposes.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory conditions and research objectives.

Protocol 1: Hot Plate Test for Thermal Pain

Objective: To assess the central analgesic activity of 4-hydroxypiperidine analogs by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Test animals (e.g., male Swiss albino mice, 20-25 g)

  • Test compounds (4-hydroxypiperidine analogs) and vehicle control

  • Reference analgesic (e.g., Morphine sulfate)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Observe for nociceptive responses such as paw licking, flicking, or jumping. Record the time (in seconds) until the response occurs. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.

  • Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of mice via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • The ED50 (the dose that produces 50% of the maximum effect) can be determined by testing a range of doses and performing a dose-response analysis.

Protocol 2: Tail-Flick Test for Spinal Analgesia

Objective: To evaluate the spinal analgesic activity of 4-hydroxypiperidine analogs by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Materials:

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restrainers

  • Test animals (e.g., male Wistar rats, 150-200 g)

  • Test compounds, vehicle, and reference drug (e.g., Pethidine)

  • Stopwatch or automated timer

Procedure:

  • Acclimatization: Allow the rats to acclimate to the laboratory environment.

  • Baseline Latency: Gently place each rat in a restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the tail-flick meter. Activate the heat source and measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.

  • Compound Administration: Administer the test compounds, vehicle, or reference drug.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the increase in latency or % MPE as described in the hot plate test protocol. Determine the ED50 from the dose-response curve.

Protocol 3: In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 4-hydroxypiperidine analogs for specific opioid receptor subtypes (μ, δ, κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)

  • Test compounds (4-hydroxypiperidine analogs) at various concentrations

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the incubation buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by performing a concentration-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the investigation of 4-hydroxypiperidine analogs.

G cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects agonist 4-Hydroxypiperidine Analog (Agonist) receptor Opioid Receptor (GPCR) agonist->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel mapk Activation of MAPK Pathway g_protein->mapk internalization Receptor Internalization beta_arrestin->internalization analgesia Analgesia adenylyl_cyclase->analgesia ion_channel->analgesia

Caption: Opioid receptor signaling cascade initiated by a 4-hydroxypiperidine analog.

G cluster_screening Screening Funnel start Start: Synthesis of 4-Hydroxypiperidine Analogs in_vitro In Vitro Screening: Opioid Receptor Binding Assay start->in_vitro Characterize Receptor Affinity in_vivo In Vivo Screening: Hot Plate & Tail-Flick Tests in_vitro->in_vivo Identify Active Compounds sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar Analyze Data lead_optimization Lead Optimization sar->lead_optimization Guide Further Synthesis preclinical Preclinical Development sar->preclinical Select Candidate Drugs lead_optimization->start Iterative Design

Caption: Workflow for the discovery and development of 4-hydroxypiperidine-based analgesics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction for 4-Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Mannich reaction for the synthesis of 4-hydroxypiperidine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Mannich reaction for 4-hydroxypiperidine synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has produced a very low yield of the desired 4-hydroxypiperidine product, or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Mannich reaction can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality and Stoichiometry: Ensure all reagents (the carbonyl compound, formaldehyde, and the amine) are pure and used in the correct stoichiometric ratios. The presence of impurities can inhibit the reaction.

    • pH Control: The pH of the reaction medium is critical. For the synthesis of 4-hydroxypiperidine derivatives, an acidic medium is often required to facilitate the formation of the electrophilic iminium ion. A pH range of 2-4 is often optimal.[1] If the pH is too high, the concentration of the iminium ion will be too low. Conversely, a pH that is too low (e.g., pH < 1) can lead to undesired side reactions like dehydration of the 4-hydroxypiperidine product.[1]

    • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Typical temperatures can range from room temperature to 80-90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to product degradation or side product formation.

    • Iminium Ion Formation: The first step of the Mannich reaction is the formation of an iminium ion from the amine and formaldehyde.[2] If using a primary or secondary amine, this step is usually efficient. However, aromatic amines tend to be less reactive.[3][4]

    • Enolization: The carbonyl compound must be able to form an enol or enolate to act as the nucleophile. Ensure your chosen carbonyl substrate has at least one acidic α-proton.[2]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

  • Answer: The formation of multiple products is a common challenge in the Mannich reaction. Key side reactions to consider include:

    • Bis-alkylation: If the carbonyl compound has acidic protons on both α-carbons, or if the initial Mannich product can undergo further reaction, bis-alkylation can occur.

    • Self-Condensation of the Carbonyl Compound: Aldol condensation of the enolizable carbonyl compound can compete with the Mannich reaction, especially under basic conditions.

    • Polymerization of Formaldehyde: Formaldehyde can polymerize, especially under acidic conditions. Using paraformaldehyde and depolymerizing it in situ can sometimes mitigate this issue.

    • Dehydration of 4-Hydroxypiperidine: As mentioned, strongly acidic conditions (pH < 1) can promote the dehydration of the 4-hydroxypiperidine product to form a double bond in the piperidine ring.[1]

    To minimize these side reactions, consider the following:

    • Carefully control the stoichiometry of the reactants.

    • Optimize the reaction pH to favor the desired reaction pathway.[1]

    • Adjust the reaction temperature and time to maximize the yield of the desired product while minimizing the formation of byproducts.

Issue 3: Product Purification Challenges

  • Question: I am having difficulty purifying my 4-hydroxypiperidine product from the reaction mixture. What are some effective purification strategies?

  • Answer: The purification of Mannich bases can be challenging due to their basic nature and potential solubility in both organic and aqueous phases.

    • Extraction: After the reaction, the mixture is typically made alkaline to neutralize any acid catalyst and to deprotonate the amine product. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water or brine can help remove water-soluble impurities.

    • Crystallization: If the product is a solid, crystallization is an effective purification method. Ethanol is a commonly used solvent for the crystallization of Mannich bases.[3]

    • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent product streaking on the acidic silica gel) is often effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Mannich reaction?

    • A1: The Mannich reaction is a three-component condensation. It begins with the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde (like formaldehyde). An enolizable carbonyl compound then acts as a nucleophile and attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base.[2]

  • Q2: What are the typical starting materials for the synthesis of a 4-hydroxypiperidine ring via a Mannich-type reaction?

    • A2: A common strategy involves the condensation of an amine with an aldehyde and a γ,δ-unsaturated ketone. The intramolecular cyclization of the resulting intermediate then forms the 4-hydroxypiperidine ring.

  • Q3: Can I use aromatic amines in the Mannich reaction for 4-hydroxypiperidine synthesis?

    • A3: Aromatic amines are generally less reactive in the Mannich reaction compared to aliphatic amines and may not be suitable substrates under standard conditions.[3][4]

  • Q4: How can I monitor the progress of my Mannich reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.

Data Presentation

Table 1: Qualitative Summary of Reaction Conditions for Piperidine Synthesis

ParameterConditionExpected Outcome/ConsiderationReference
pH 2 - 4Optimal for maximizing yield of 4-hydroxypiperidine.[1]
pH < 1Risk of dehydration of the 4-hydroxypiperidine product.[1]
Temperature Room Temperature to 90°CReaction rate increases with temperature, but so does the risk of side reactions.[1]
Amine Type Primary or Secondary AliphaticGenerally reactive and suitable for the Mannich reaction.[3][4]
Amine Type AromaticTend to be unreactive under standard Mannich conditions.[3][4]
Purification Crystallization from EthanolEffective for solid Mannich base products.[3]

Experimental Protocols

General Protocol for the Synthesis of a 4-Hydroxypiperidine Derivative

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the enolizable carbonyl compound (1 equivalent) and a suitable solvent (e.g., ethanol, water, or acetic acid).

  • Addition of Reagents: Add the amine hydrochloride (1 equivalent) and formaldehyde (1.1 equivalents, often as a 37% aqueous solution).

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired range (e.g., pH 2-4) using an appropriate acid (e.g., HCl).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution alkaline by adding a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Carbonyl Compound and Solvent B Add Amine HCl and Formaldehyde A->B C Adjust pH to 2-4 B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool and Basify E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for 4-hydroxypiperidine synthesis.

troubleshooting_low_yield Start Low or No Yield Q1 Check Reagent Quality and Stoichiometry Start->Q1 A1_1 Use Pure Reagents Q1->A1_1 Impure? A1_2 Verify Stoichiometry Q1->A1_2 Incorrect? Q2 Verify Reaction pH Q1->Q2 OK A2_1 Adjust to pH 2-4 Q2->A2_1 Incorrect? Q3 Optimize Temperature and Time Q2->Q3 OK A3_1 Increase Temperature Q3->A3_1 Too Low? A3_2 Increase Reaction Time Q3->A3_2 Too Short? Q4 Consider Reactant Reactivity Q3->Q4 OK A4_1 Ensure Enolizable Carbonyl Q4->A4_1 Non-enolizable? A4_2 Use Aliphatic Amine Q4->A4_2 Aromatic?

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-4-(1-naphthyl)piperidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Grignard reaction between a 1-naphthylmagnesium halide and a suitable 4-piperidone derivative.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Poor Grignard Reagent Formation: Presence of moisture in glassware, solvent, or starting materials. Inactive magnesium surface.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, preferably freshly distilled. THF is often a better solvent than ether for stabilizing the Grignard reagent.[1] Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication.[1][2]
Side Reactions: Wurtz coupling of the naphthyl halide. Enolization of the 4-piperidone.Control the rate of addition of the 1-bromonaphthalene to the magnesium suspension to maintain a gentle reflux. Avoid excessive heating.[1] Add the 4-piperidone solution to the Grignard reagent at a low temperature (e.g., 0 °C or below) to minimize enolization.
Incorrect pH during Workup: Dehydration of the tertiary alcohol product under acidic conditions.Maintain a pH between 2 and 4 during the acidic workup to avoid dehydration of the 4-hydroxy-piperidine product to the corresponding Δ³-piperideine.[3]
Formation of Impurities Unreacted Starting Materials: Incomplete reaction of the Grignard reagent or 4-piperidone.Ensure the Grignard reagent is fully formed before adding the 4-piperidone. Titration of a small aliquot of the Grignard reagent can determine its concentration. Allow for sufficient reaction time, typically 1-3 hours, and monitor by TLC.[1]
Byproduct Formation: Biphenyl-like compounds from Wurtz coupling. Dehydrated product.Use a slight excess of magnesium (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the aryl halide.[2] Careful control of workup pH is critical.[3] Purification by column chromatography or recrystallization may be necessary.
Difficulty in Product Isolation Emulsion during Workup: Formation of a stable emulsion at the aqueous/organic interface.Add a saturated solution of ammonium chloride to break up the emulsion. Slow, careful addition of the quenching agent is recommended.
Product Oiling Out: The product does not crystallize upon solvent removal.Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. If crystallization fails, purification by column chromatography is the next step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Grignard reaction. This involves the reaction of a 1-naphthylmagnesium halide (typically bromide or chloride) with a protected 4-piperidone, followed by deprotection. The choice of protecting group on the piperidine nitrogen is crucial for compatibility with the Grignard reagent.

Q2: Which protecting group is recommended for the 4-piperidone nitrogen?

A2: An N-Boc (tert-butyloxycarbonyl) group is a common and effective protecting group. It is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions. Other protecting groups like benzyl can also be used, but their removal might require harsher conditions like catalytic hydrogenation.

Q3: How can I activate the magnesium for the Grignard reaction?

A3: Several methods can be used to activate magnesium turnings. A common technique is to add a small crystal of iodine, which will disappear as the reaction initiates.[1] Alternatively, a few drops of 1,2-dibromoethane can be added. Mechanical activation by crushing the magnesium turnings in a dry flask can also expose a fresh reactive surface. Flame-drying the glassware and magnesium under vacuum is highly recommended.[1]

Q4: What are the optimal reaction conditions for the Grignard reaction?

A4: The Grignard reagent is typically prepared in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.[1][4] The formation is often initiated at room temperature and may require gentle heating to reflux to ensure completion. The subsequent reaction with 4-piperidone is usually carried out at a lower temperature, such as 0 °C, to minimize side reactions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the 1-bromonaphthalene and the 4-piperidone should be visible at the start. As the reaction progresses, the starting material spots should diminish, and a new spot for the product should appear.

Q6: What is the best way to purify the final product?

A6: Purification typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromonaphthalene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.1 equivalents) to the flask and briefly flame-dry under vacuum.

  • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction (the color will fade).

  • Dissolve 1-bromonaphthalene (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 1-bromonaphthalene solution to the magnesium suspension. The reaction should start, indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The resulting dark solution is the Grignard reagent.

Protocol 2: Synthesis of N-Boc-4-Hydroxy-4-(1-naphthyl)piperidine

Materials:

  • 1-Naphthylmagnesium bromide solution (from Protocol 1)

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

  • Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

  • Slowly add the prepared 1-naphthylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Deprotection to Yield this compound

Materials:

  • Crude N-Boc-4-Hydroxy-4-(1-naphthyl)piperidine

  • 4M HCl in Dioxane (or Trifluoroacetic acid in Dichloromethane)

  • Diethyl ether

  • Sodium hydroxide solution

Procedure:

  • Dissolve the crude N-Boc protected product in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add an excess of 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v).[4]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be precipitated with diethyl ether.

  • To obtain the free base, dissolve the salt in water and basify with a sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Workup & Deprotection start_grignard 1-Bromonaphthalene + Mg in Anhydrous THF initiation Initiation (Iodine/Heat) start_grignard->initiation formation 1-Naphthylmagnesium Bromide initiation->formation addition Slow Addition at 0 °C formation->addition piperidone N-Boc-4-Piperidone in Anhydrous THF piperidone->addition product_protected N-Boc-4-Hydroxy-4- (1-naphthyl)piperidine addition->product_protected quench Quench (aq. NH4Cl) product_protected->quench extract Extraction & Purification quench->extract deprotection Deprotection (Acid) extract->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield Observed check_grignard Was Grignard reagent formation successful? start->check_grignard check_conditions Were reaction conditions anhydrous? check_grignard->check_conditions Yes solution_activation Activate Mg with Iodine or 1,2-dibromoethane. check_grignard->solution_activation No check_workup Was workup pH controlled (2-4)? check_conditions->check_workup Yes solution_moisture Flame-dry glassware. Use anhydrous solvents. check_conditions->solution_moisture No solution_temp Add piperidone at 0 °C to avoid enolization. check_workup->solution_temp No solution_ph Adjust pH carefully to prevent dehydration. check_workup->solution_ph No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-4-hydroxypiperidines using Grignard reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-aryl-4-hydroxypiperidines via Grignard reactions, providing potential causes and solutions in a question-and-answer format.

Issue 1: The Grignard reagent fails to form or the reaction does not initiate.

  • Question: I've mixed my aryl halide with magnesium turnings in dry ether, but the reaction hasn't started. What could be the problem?

  • Answer: The initiation of a Grignard reaction is often the most critical step. Several factors can prevent the formation of the Grignard reagent:

    • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous.[1] Even trace amounts of water can quench the reaction.

    • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings in a mortar and pestle (in a glovebox), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] The disappearance of the iodine color is an indicator of magnesium activation.

    • Impurities in Starting Materials: Ensure the aryl halide is pure and free from any acidic impurities.

    • Solvent Choice: While diethyl ether and tetrahydrofuran (THF) are common solvents, THF is often better for synthesizing Grignard reagents due to its higher solvating power which stabilizes the organomagnesium species.[1]

Issue 2: Low yield of the desired 4-aryl-4-hydroxypiperidine.

  • Question: My reaction worked, but the yield of the final product is much lower than expected. What are the likely causes?

  • Answer: Low yields can result from several issues during either the Grignard reagent formation or the addition to the 4-piperidone substrate.

    • Incomplete Grignard Reagent Formation: As mentioned above, ensure complete activation of magnesium and anhydrous conditions. Consider titrating your Grignard reagent before use to determine its exact concentration.

    • Side Reactions:

      • Enolization of the 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of starting material after workup. This is more likely with sterically hindered Grignard reagents.

      • Reduction of the 4-Piperidone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

      • Wurtz Coupling: The Grignard reagent can react with the remaining aryl halide to form a biaryl byproduct. This can be minimized by slow addition of the aryl halide during the Grignard reagent preparation.

    • Steric Hindrance: Bulky N-protecting groups on the piperidone or bulky aryl Grignard reagents can hinder the nucleophilic attack on the carbonyl carbon.

    • Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up too quickly can decrease the yield.

Issue 3: Formation of significant byproducts.

  • Question: I've isolated my product, but I see significant amounts of other compounds. What are they and how can I avoid them?

  • Answer: The most common byproducts in this reaction are:

    • Dehydrated Product (4-Aryl-1,2,3,6-tetrahydropyridine): The tertiary alcohol product can be susceptible to dehydration under acidic workup conditions or during purification. Use a mild quenching agent like saturated aqueous ammonium chloride and avoid strong acids.

    • Unreacted 4-Piperidone: This is often due to incomplete reaction or enolization as described above.

    • Biaryl Compound: Formed from the Wurtz coupling of the Grignard reagent and aryl halide.

    • To minimize byproduct formation, optimize reaction conditions such as temperature, addition rate, and stoichiometry. Careful workup and purification are also crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the 4-piperidone substrate?

A1: The choice of the N-protecting group is critical. The ideal protecting group should be stable to the strongly basic and nucleophilic Grignard reagent but easily removable later.

  • Boc (tert-Butoxycarbonyl): This is a common and effective protecting group. It is stable under the reaction conditions and can be removed under acidic conditions.

  • Benzyl (Bn): While also used, the benzyl group can sometimes lead to more complex reaction mixtures, potentially due to coordination with the magnesium.[2]

  • Methyl (Me): A simple methyl group is stable but may be more difficult to remove if deprotection is required later in the synthetic sequence.

Q2: Which solvent is preferred for the Grignard addition to 4-piperidone?

A2: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the addition step. It has good solvating properties for both the Grignard reagent and the piperidone substrate, and it can be used at the low temperatures required to control the reaction. Anhydrous diethyl ether is also a suitable solvent.

Q3: How can I purify the final 4-aryl-4-hydroxypiperidine product?

A3: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating the desired product from nonpolar byproducts (like the biaryl) and more polar impurities. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.

Q4: Can I use an organolithium reagent instead of a Grignard reagent?

A4: Yes, organolithium reagents are often more reactive than Grignard reagents and can be a good alternative, especially if you are experiencing low yields. However, they are also more basic and may increase the amount of enolization of the 4-piperidone. Careful optimization of the reaction conditions, particularly temperature, is necessary.

Data Presentation

The following table summarizes representative yields for the synthesis of 4-aryl-4-hydroxypiperidines under different conditions. Please note that yields can vary significantly based on the specific substrate, reagent quality, and experimental technique.

N-Protecting GroupAryl Grignard ReagentSolventTemperatureYield (%)Reference
Methylp-Methoxyphenylmagnesium bromideEtherReflux~40% (of crystallized product)[3]
BocPhenylmagnesium bromideTHF0 °C to rt81%[2]
TosylPhenylmagnesium bromideTHF0 °C to rt69%[2]
BenzylPhenylmagnesium bromideTHF0 °C to rt66%[2]

Experimental Protocols

General Protocol for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidine

This protocol is a general guideline and may require optimization for specific substrates and reagents.

1. Preparation of the Grignard Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to activate the magnesium. c. In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. e. Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Addition to N-Boc-4-piperidone: a. In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x volume). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Grignard_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_addition Addition Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide GrignardReagent Arylmagnesium Halide ArylHalide->GrignardReagent Mg Magnesium Turnings Mg->GrignardReagent Solvent1 Anhydrous THF/Ether Solvent1->GrignardReagent Addition Grignard Addition (-78 °C to rt) GrignardReagent->Addition Piperidone N-Protected-4-Piperidone Piperidone->Addition Solvent2 Anhydrous THF Solvent2->Addition Quench Quench (aq. NH4Cl) Addition->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 4-Aryl-4-hydroxypiperidine Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

Troubleshooting_Flowchart cluster_grignard_issues Grignard Formation Issues cluster_addition_issues Addition Step Issues Start Low Yield or No Product CheckGrignard Check Grignard Formation? Start->CheckGrignard GrignardOK Grignard Reagent OK CheckGrignard->GrignardOK Yes WetReagents Wet reagents/glassware? CheckGrignard->WetReagents No InactiveMg Inactive Mg? CheckGrignard->InactiveMg No ImpureHalide Impure aryl halide? CheckGrignard->ImpureHalide No CheckAddition Check Addition Step? AdditionOK Addition Conditions OK CheckAddition->AdditionOK Yes Enolization Enolization? CheckAddition->Enolization No Reduction Reduction? CheckAddition->Reduction No TempControl Poor temperature control? CheckAddition->TempControl No StericHindrance Steric hindrance? CheckAddition->StericHindrance No GrignardOK->CheckAddition FinalProduct Successful Synthesis AdditionOK->FinalProduct

Caption: Troubleshooting flowchart for Grignard synthesis of 4-aryl-4-hydroxypiperidines.

References

"stability issues and degradation of 4-hydroxypiperidine compounds"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 4-hydroxypiperidine compounds. It addresses common stability issues and degradation pathways to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the handling, storage, and use of 4-hydroxypiperidine compounds.

Question Answer
1. What are the ideal storage conditions for 4-hydroxypiperidine? 4-Hydroxypiperidine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[1] It should be kept away from strong oxidizing agents and strong acids.[2] The recommended storage temperature is ambient, typically between 20°C and 25°C.[1]
2. My 4-hydroxypiperidine has turned yellow/brown. Can I still use it? A yellow to yellow-orange appearance is often cited for 4-hydroxypiperidine.[1] However, a significant color change to brown may indicate degradation or the presence of impurities. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or GC, before use. If significant degradation is observed, purification by recrystallization or distillation may be necessary.
3. I am seeing low yields in my N-alkylation reaction with 4-hydroxypiperidine. What are the possible causes and solutions? Low yields in N-alkylation reactions can be due to several factors: • Steric Hindrance: Bulky alkylating agents or substituents on the piperidine ring can slow down the reaction. • Base Strength: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the piperidine nitrogen, while a very strong base can lead to side reactions. Common bases include potassium carbonate or triethylamine. • Solvent: The solvent should be anhydrous and inert. Dichloromethane, acetonitrile, or DMF are common choices. • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. • Moisture: The presence of water can hydrolyze the alkylating agent and deactivate the reagents. Ensure all glassware is dry and use anhydrous solvents. • Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with reactive alkylating agents or an excess of the alkylating agent.
4. I am observing multiple spots on my TLC plate after a reaction with 4-hydroxypiperidine. What could they be? Multiple spots on a TLC plate can indicate the presence of starting material, the desired product, and various side products or impurities. Potential side products in reactions involving 4-hydroxypiperidine include: • O-Alkylation/Acylation Products: The hydroxyl group can also react with alkylating or acylating agents. • Elimination Products: Under certain conditions, dehydration of the hydroxyl group can lead to the formation of tetrahydropyridine derivatives. • Oxidation Products: The secondary amine is susceptible to oxidation. It is advisable to use appropriate analytical techniques like LC-MS or NMR to identify the structure of these byproducts.
5. How can I minimize the formation of O-substituted byproducts? To favor N-substitution over O-substitution, you can protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the N-alkylation step. Alternatively, reaction conditions can be optimized. N-alkylation is often favored under basic conditions, while O-alkylation might be more prevalent under different conditions. The choice of solvent can also influence the selectivity.

Stability and Degradation of 4-Hydroxypiperidine

4-hydroxypiperidine and its derivatives can degrade under various conditions. Understanding these degradation pathways is crucial for developing stable formulations and for interpreting analytical data. Forced degradation studies are often employed to predict the long-term stability of these compounds.

Potential Degradation Pathways

Based on the chemistry of piperidines and secondary amines, the following degradation pathways can be anticipated for 4-hydroxypiperidine:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of hydroxylamines, nitrones, and potentially ring-opened products.[3] The initial step often involves the formation of an amine radical.[4] Oxidative cleavage of the C-C bond adjacent to the nitrogen can also lead to ring opening.[5][6][7]

  • Photolytic Degradation: Exposure to light, particularly UV light, can initiate degradation. For the parent piperidine, photo-oxidation initiated by hydroxyl radicals can lead to H-abstraction from both C-H and N-H bonds, resulting in the formation of products like 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine.[5][6][7][8]

  • Acidic and Basic Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially promote side reactions or degradation of substituents on the ring.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For a derivative, 4-hydroxy-1-methylpiperidine, a major thermal degradation pathway involves an "arm switching" reaction.

Summary of Forced Degradation Conditions

The following table summarizes typical conditions used in forced degradation studies to assess the stability of pharmaceutical compounds, which can be applied to 4-hydroxypiperidine. The goal is to achieve 5-20% degradation to identify potential degradation products.[9]

Stress Condition Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated (e.g., 60°C).[9]Salt formation, potential for dehydration or rearrangement at high temperatures.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperature.[9]Potential for oxidation in the presence of air.
Oxidative Degradation 0.1% to 3% H₂O₂ at room temperature.[9][10]N-oxides, hydroxylamines, nitrones, ring-opened products.
Thermal Degradation Dry heat at temperatures 10-20°C above accelerated stability testing conditions (e.g., 70-80°C).[9]Dehydration products, products from rearrangement or fragmentation.
Photolytic Degradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9]Products of photo-oxidation such as imines, nitramines, and nitrosamines.[5][6][7][8]

Experimental Protocols

Protocol for a Forced Degradation Study of 4-Hydroxypiperidine

This protocol outlines a general procedure for conducting a forced degradation study on 4-hydroxypiperidine.

Objective: To identify potential degradation products of 4-hydroxypiperidine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4-Hydroxypiperidine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer for mobile phase (e.g., ammonium acetate)

  • HPLC system with a UV or PDA detector and a C18 column

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-hydroxypiperidine in methanol or water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

    • Thermal Degradation: Store the solid 4-hydroxypiperidine in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. At appropriate time points, withdraw an aliquot of the solution or dissolve a weighed amount of the solid and dilute with mobile phase.

    • Photolytic Degradation: Expose the solid 4-hydroxypiperidine and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A good starting point would be a reverse-phase C18 column with a mobile phase gradient of a buffered aqueous solution and acetonitrile or methanol.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of 4-hydroxypiperidine.

    • For the identification of degradation products, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio of the new peaks.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL stock solution of 4-hydroxypiperidine acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C, solid & solution) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis for Degradant Identification hplc->lcms If new peaks are observed report Characterize Degradants & Establish Degradation Pathway lcms->report

Caption: Workflow for a forced degradation study of 4-hydroxypiperidine.

Visualizations

Logical Relationship for Troubleshooting Low Yield in N-Alkylation

This diagram illustrates a decision-making process for troubleshooting low yields in N-alkylation reactions of 4-hydroxypiperidine.

Troubleshooting_N_Alkylation cluster_no_reaction No/Incomplete Reaction cluster_side_products Side Product Formation start Low Yield in N-Alkylation check_sm Is Starting Material Consumed? (TLC/HPLC) start->check_sm increase_temp Increase Temperature or Reaction Time check_sm->increase_temp No o_alkylation O-Alkylation Detected? (LC-MS/NMR) check_sm->o_alkylation Yes stronger_base Use a Stronger Base (e.g., NaH) increase_temp->stronger_base check_reagents Check Reagent Quality (Anhydrous Conditions) stronger_base->check_reagents protect_oh Protect -OH Group (e.g., with a silyl ether) o_alkylation->protect_oh Yes over_alkylation Over-Alkylation? (Quaternary Salt) o_alkylation->over_alkylation No optimize_conditions Optimize Conditions (Solvent, Base) protect_oh->optimize_conditions reduce_alkyl_halide Reduce Equivalents of Alkylating Agent over_alkylation->reduce_alkyl_halide Yes

Caption: Troubleshooting decision tree for low yield in N-alkylation.

Potential Oxidative Degradation Pathway

This diagram illustrates a potential pathway for the oxidative degradation of a secondary amine like 4-hydroxypiperidine.

Oxidative_Degradation amine 4-Hydroxypiperidine C₅H₁₁NO hydroxylamine N-hydroxy-4-hydroxypiperidine C₅H₁₁NO₂ amine->hydroxylamine [O] ring_opened Ring-Opened Products Various amine->ring_opened Oxidative Cleavage nitrone 4-hydroxypiperidin-1-oxide C₅H₉NO₂ hydroxylamine->nitrone [O]

Caption: A potential oxidative degradation pathway for 4-hydroxypiperidine.

References

"preventing dehydration of 4-hydroxy-4-arylpiperidines during synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehydration of 4-hydroxy-4-arylpiperidines during their synthesis.

Troubleshooting Guide: Preventing Dehydration of 4-Hydroxy-4-Arylpiperidines

This guide addresses common issues encountered during the synthesis of 4-hydroxy-4-arylpiperidines that can lead to the formation of the undesired dehydrated byproduct, 4-aryl-1,2,3,6-tetrahydropyridine.

Problem 1: Significant formation of the dehydrated byproduct is observed after the Grignard reaction and workup.

Possible Cause 1.1: Acidic Workup Conditions

The tertiary benzylic alcohol in 4-hydroxy-4-arylpiperidines is highly susceptible to acid-catalyzed dehydration. The use of strong acids during the workup to quench the reaction and dissolve magnesium salts is a primary cause of byproduct formation.

Solutions:

  • Mild Quenching Agents: Instead of strong acids like HCl or H₂SO₄, employ a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice for quenching Grignar reactions while minimizing the risk of dehydration of acid-sensitive alcohols.

  • Controlled Acid Addition: If an acidic workup is necessary to dissolve magnesium salts, it should be performed at low temperatures (0 °C or below). Add the dilute acid (e.g., 1 M HCl) slowly and portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. The goal is to neutralize the alkoxide and dissolve the salts without creating a strongly acidic environment that promotes elimination.

  • Two-Step Quench: First, quench the reaction with water or ice at a low temperature to hydrolyze the magnesium alkoxide. This will form magnesium hydroxide, which is a solid. Then, carefully add a dilute acid to dissolve the magnesium salts. This two-step process can be more controllable than direct addition of acid.[1]

Possible Cause 1.2: High Reaction or Workup Temperature

Elevated temperatures, especially in the presence of acidic species, will accelerate the rate of dehydration.

Solutions:

  • Low-Temperature Grignard Reaction: Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C). While the formation of the Grignard reagent itself may require heating, the subsequent reaction with the piperidone should be maintained at a low temperature to ensure the stability of the resulting magnesium alkoxide.

  • Cold Workup: Always perform the workup procedure at low temperatures (0 °C or below) in an ice bath. This will help to dissipate any heat generated during quenching and minimize the rate of the dehydration reaction.

Problem 2: The desired 4-hydroxy-4-arylpiperidine product is unstable and dehydrates during purification.

Possible Cause 2.1: Acidic Residues or Solvents

Traces of acid from the workup or the use of acidic solvents during purification (e.g., some grades of chloroform) can cause dehydration of the purified product.

Solutions:

  • Neutralization before Concentration: After the workup and extraction, wash the organic layer with a dilute basic solution (e.g., saturated aqueous NaHCO₃) to neutralize any residual acid. Follow this with a brine wash and dry the organic layer thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Choice of Chromatography Conditions: If purification is performed using column chromatography, use a neutral stationary phase like silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. Use neutral solvent systems for elution.

Possible Cause 2.2: Thermal Instability

The 4-hydroxy-4-arylpiperidine product may be thermally labile, and prolonged heating during solvent removal or other purification steps can lead to dehydration.

Solutions:

  • Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature (rotary evaporation with a water bath at or below room temperature).

  • Minimize Heating Time: If any heating is required, keep the duration to a minimum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dehydration of 4-hydroxy-4-arylpiperidines?

A1: The dehydration is an acid-catalyzed elimination reaction. The hydroxyl group is protonated by an acid, converting it into a good leaving group (water). The departure of water generates a tertiary benzylic carbocation, which is stabilized by the adjacent aryl group. A base (such as water or the conjugate base of the acid used) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and the 4-aryl-1,2,3,6-tetrahydropyridine byproduct.

Q2: Does the N-substituent on the piperidine ring affect the rate of dehydration?

A2: Yes, the nature of the N-substituent can influence the stability of the 4-hydroxy group. Electron-withdrawing N-substituents, such as a tert-butoxycarbonyl (Boc) group, can decrease the basicity of the piperidine nitrogen. This can make the nitrogen less likely to be protonated under acidic conditions, which might indirectly affect the overall reaction environment. However, the primary factor driving dehydration is the stability of the benzylic carbocation. While no definitive quantitative studies were found in the initial search, it is a factor to consider in experimental design.

Q3: How does the electronic nature of the aryl group influence dehydration?

A3: The electronic properties of the aryl group have a significant impact on the stability of the intermediate carbocation formed during the E1 dehydration mechanism.

  • Electron-donating groups (EDGs) on the aryl ring (e.g., -OCH₃, -CH₃) will stabilize the positive charge of the benzylic carbocation through resonance or inductive effects. This increased stability of the carbocation intermediate will accelerate the rate of dehydration.[2][3]

  • Electron-withdrawing groups (EWGs) on the aryl ring (e.g., -NO₂, -CF₃) will destabilize the benzylic carbocation, making its formation less favorable and thus slowing down the rate of dehydration.[4]

Q4: Can I use organolithium reagents instead of Grignard reagents to synthesize 4-hydroxy-4-arylpiperidines?

A4: Yes, organolithium reagents can also be used for the 1,2-addition to the carbonyl group of a 4-piperidone. Organolithium reagents are generally more reactive than Grignard reagents. The same precautions regarding anhydrous conditions and mild workup procedures should be followed to prevent dehydration of the resulting tertiary alcohol.

Q5: What analytical techniques can be used to detect and quantify the dehydrated byproduct?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The dehydrated product is typically less polar than the desired alcohol and will have a higher Rf value on a silica gel TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The dehydrated product will show characteristic signals for vinylic protons, which are absent in the spectrum of the 4-hydroxy-4-arylpiperidine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the desired product from the byproduct and provide their respective mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the reaction mixture to determine the ratio of the desired product to the dehydrated byproduct.

Data Presentation

Table 1: Comparison of Workup Conditions for Grignard Reactions Yielding Tertiary Alcohols

Workup ReagentTemperaturepH of Aqueous PhasePotential for DehydrationNotes
Saturated aq. NH₄Cl0 °C~5.5LowGenerally the preferred method for acid-sensitive alcohols.
Water (H₂O)0 °CNeutralLow to ModerateCan be effective, but may not fully dissolve all magnesium salts.
Dilute HCl (e.g., 1 M)0 °CAcidicHighShould be used with extreme caution and slow, controlled addition.
Dilute Acetic Acid0 °CWeakly AcidicModerateMilder than strong mineral acids, but can still promote dehydration.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Hydroxy-4-Arylpiperidines via Grignard Reaction with Minimized Dehydration

This protocol provides a general method for the synthesis of 4-hydroxy-4-arylpiperidines using a Grignard reaction, with an emphasis on minimizing the formation of the dehydrated byproduct.

1. Preparation of the Grignard Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
  • Add a small crystal of iodine to help initiate the reaction.
  • Add a small portion of a solution of the aryl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.
  • If the reaction does not start, gently warm the flask. Once the reaction has initiated (as evidenced by bubbling and a change in color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

2. Grignard Addition to 4-Piperidone:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
  • Dissolve the N-protected 4-piperidone in anhydrous diethyl ether or THF.
  • Add the 4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

3. Workup and Isolation:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
  • Stir the mixture until the solids are mostly dissolved.
  • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

4. Purification:

  • If necessary, purify the crude product by flash column chromatography on silica gel that has been pre-treated with a small amount of triethylamine in the eluent system to neutralize acidic sites. Alternatively, recrystallization from a suitable solvent system can be employed.

Visualizations

experimental_workflow start Start grignard_prep 1. Grignard Reagent Preparation (Aryl Bromide + Mg in Anhydrous Ether/THF) start->grignard_prep grignard_addition 2. Grignard Addition (Add Piperidone Solution at 0°C) grignard_prep->grignard_addition workup 3. Reaction Workup (Quench) (CRITICAL STEP for Dehydration) grignard_addition->workup extraction 4. Extraction & Washing (Separate organic layer, wash with NaHCO3 & brine) workup->extraction drying 5. Drying & Concentration (Anhydrous Na2SO4, low temp evaporation) extraction->drying purification 6. Purification (Neutral Chromatography or Recrystallization) drying->purification product Final Product: 4-Hydroxy-4-Arylpiperidine purification->product

Caption: Experimental workflow for the synthesis of 4-hydroxy-4-arylpiperidines.

troubleshooting_dehydration issue Issue: Dehydration Observed workup_check Check Workup Conditions issue->workup_check temp_check Check Reaction/Workup Temperature issue->temp_check purification_check Check Purification Method issue->purification_check strong_acid Strong Acid Used? workup_check->strong_acid high_temp Temperature > 0°C? temp_check->high_temp acidic_silica Acidic Silica Gel Used? purification_check->acidic_silica strong_acid->temp_check No solution1 Solution: Use Saturated aq. NH4Cl or titrate with dilute acid at 0°C strong_acid->solution1 Yes high_temp->purification_check No solution2 Solution: Maintain 0°C or below during addition and workup high_temp->solution2 Yes solution3 Solution: Neutralize silica gel with triethylamine acidic_silica->solution3 Yes

Caption: Troubleshooting decision tree for dehydration of 4-hydroxy-4-arylpiperidines.

chemical_transformation reactant N-Protected-4-piperidone + Aryl-MgBr intermediate Magnesium Alkoxide Intermediate reactant->intermediate Grignard Addition product Desired Product: 4-Hydroxy-4-Arylpiperidine intermediate->product Mild Workup (e.g., aq. NH4Cl) byproduct Dehydrated Byproduct: 4-Aryl-1,2,3,6-tetrahydropyridine intermediate->byproduct Acidic Workup / Heat

Caption: Chemical transformation showing desired product and dehydrated byproduct pathways.

References

"handling and storage recommendations for 4-Hydroxy-4-(1-naphthyl)piperidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Hydroxy-4-(1-naphthyl)piperidine. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure safe and effective handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound?

A1: As with other piperidine derivatives, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Avoid the formation of dust and aerosols during handling.[1]

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is important to protect the compound from moisture and strong oxidizing agents.[2]

Q3: What is the stability of this compound?

Q4: What are the known biological targets of this compound?

A4: The biological activity of the 1-naphthyl isomer is not extensively documented in publicly available literature. However, the closely related 4-Hydroxy-4-(naphth-2-yl)piperidine HCl has been shown to have an affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. It is plausible that this compound may exhibit similar pharmacological properties.

Q5: In which solvents is this compound soluble?

A5: Specific solubility data for this compound is limited. However, its analog, 4-Hydroxy-4-(naphth-2-yl)piperidine HCl, is highly soluble in polar aprotic solvents such as DMF and DMSO, and has moderate solubility in water (5.2 mg/mL at 25°C). It is likely that this compound will have similar solubility characteristics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has discolored or appears clumpy. Exposure to moisture or air over time.While the compound may still be usable for some applications, it is recommended to use a fresh, properly stored batch for sensitive experiments. Ensure the container is always tightly sealed after use.
Inconsistent results in biological assays. - Compound degradation.- Inaccurate weighing due to static.- Incomplete solubilization.- Use a fresh sample and prepare stock solutions newly.- Use an anti-static gun when weighing.- Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution.
Difficulty dissolving the compound. Use of an inappropriate solvent.Refer to the solubility information in the FAQ. For aqueous solutions, preparing a concentrated stock in DMSO or DMF and then diluting with the aqueous buffer is a common practice.

Quantitative Data Summary

The following table summarizes key quantitative data for the closely related analog, 4-Hydroxy-4-(naphth-2-yl)piperidine HCl, which can serve as a useful reference.

Parameter Value Notes
Water Solubility 5.2 mg/mL at 25°CModerate solubility.
Solvent Solubility HighIn polar aprotic solvents (DMF, DMSO).
Thermal Stability Decomposition onset at 210°CData from Thermal Gravimetric Analysis (TGA).
5-HT₂A Receptor Affinity (IC₅₀) 120 nMIndicates potential interaction with the serotonin system.
D₂ Receptor Affinity (IC₅₀) 450 nMIndicates potential interaction with the dopamine system.

Disclaimer: The data presented above is for 4-Hydroxy-4-(naphth-2-yl)piperidine HCl and should be used as an estimation for this compound. Researchers should determine the specific properties for the 1-naphthyl isomer empirically.

Experimental Protocols

General Protocol for Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for use in in vitro experiments.

  • Pre-experiment Checklist:

    • Ensure this compound is at room temperature before opening.

    • Have high-purity DMSO or DMF available.

    • Use calibrated pipettes and sterile, nuclease-free microcentrifuge tubes.

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out the desired amount of this compound into the tube.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Add solvent prep_assay Prepare Assay Plates dissolve->prep_assay Prepare dilutions add_compound Add Compound Dilutions prep_assay->add_compound add_cells Add Cells/Reagents add_compound->add_cells incubate Incubate add_cells->incubate readout Measure Readout incubate->readout analyze Analyze Data readout->analyze interpret Interpret Results analyze->interpret

Caption: A general workflow for using this compound in an in vitro assay.

signaling_pathway Potential Signaling Pathway Involvement (based on analog data) cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System compound This compound (or analog) ht2a 5-HT2A Receptor compound->ht2a d2 D2 Receptor compound->d2 gq Gq Protein ht2a->gq plc Phospholipase C gq->plc dag_ip3 DAG / IP3 plc->dag_ip3 downstream_ser Downstream Effects dag_ip3->downstream_ser gi Gi Protein d2->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp downstream_dop Downstream Effects camp->downstream_dop

Caption: Potential antagonistic activity at 5-HT₂A and D₂ receptors based on data from analogs.

References

Validation & Comparative

A Comparative Analysis of Ifenprodil and 4-Hydroxy-4-(1-naphthyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of ifenprodil, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, and 4-Hydroxy-4-(1-naphthyl)piperidine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by available experimental data and detailed methodologies for key experiments.

Introduction

Ifenprodil is a phenylethanolamine derivative known for its selective antagonism of NMDA receptors containing the GluN2B subunit.[1][2][3] It has been extensively studied as a neuroprotective agent with potential therapeutic applications in various neurological disorders.[3] In contrast, this compound is a less-characterized compound. While its core piperidine structure is a common scaffold in medicinal chemistry,[4] publicly available data on its biological activity is scarce, particularly concerning NMDA receptors. This guide compiles the available information on both compounds to facilitate a comparative understanding. It is important to note that while the request specified the 1-naphthyl isomer, the pharmacological data presented for the naphthyl-piperidine compound is for the 2-naphthyl isomer, as this is the only analog with available quantitative data.

Physicochemical and Pharmacological Properties

The following tables summarize the known physicochemical and pharmacological properties of ifenprodil and 4-Hydroxy-4-(2-naphthyl)piperidine.

Physicochemical Properties Ifenprodil 4-Hydroxy-4-(2-naphthyl)piperidine HCl
IUPAC Name 4-(2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl)phenol4-(naphthalen-2-yl)piperidin-4-ol hydrochloride
Molecular Formula C₂₁H₂₇NO₂C₁₅H₁₈ClNO
Molecular Weight 325.45 g/mol 263.76 g/mol
Structure A phenylethanolamine derivativeA piperidine derivative with a naphthyl substituent
Pharmacological Properties Ifenprodil 4-Hydroxy-4-(2-naphthyl)piperidine HCl
Primary Target(s) NMDA Receptor (GluN2B subunit-selective antagonist)Serotonin Receptor (5-HT₂A), Dopamine Receptor (D₂)
IC₅₀ (NMDA Receptor) ~0.34 µM (for GluN2B-containing receptors)[5]No data available
IC₅₀ (Other Receptors) α₁-adrenergic receptors, 5-HT₃ receptors[6]120 nM (5-HT₂A), 450 nM (D₂)[7]

Mechanism of Action and Signaling Pathways

Ifenprodil acts as a non-competitive antagonist at the NMDA receptor. It binds to a specific site at the interface of the GluN1 and GluN2B subunit N-terminal domains, allosterically inhibiting receptor function.[8] This inhibition is voltage-independent and use-dependent. The signaling cascade downstream of NMDA receptor activation is complex and central to synaptic plasticity and excitotoxicity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Ifenprodil Ifenprodil Ifenprodil->NMDAR Inhibits Ca2+ Ca2+ NMDAR->Ca2+ Influx CaM CaM Ca2+->CaM CaMKII CaMKII CaM->CaMKII NOS NOS CaM->NOS Downstream Signaling Downstream Signaling CaMKII->Downstream Signaling NOS->Downstream Signaling

Ifenprodil's inhibitory action on the NMDA receptor signaling cascade.

The signaling pathway for 4-Hydroxy-4-(2-naphthyl)piperidine would involve its interaction with 5-HT₂A and D₂ receptors, which are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades, including those involving phospholipase C and adenylyl cyclase.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assay for NMDA Receptor

This protocol is used to determine the binding affinity of a compound for the NMDA receptor.

Radioligand_Binding_Workflow A Prepare synaptic membranes from rat forebrain B Incubate membranes with radioligand (e.g., [³H]ifenprodil) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Analyze data to determine IC₅₀ and Ki values D->E

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]ifenprodil) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recording for NMDA Receptor Antagonism

This protocol is used to assess the functional effect of a compound on NMDA receptor-mediated currents in neurons.

Methodology:

  • Cell Culture or Brain Slices: Primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors are prepared.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by applying NMDA and a co-agonist (e.g., glycine) to the neuron.

  • Compound Application: The test compound is applied to the neuron at various concentrations, and the effect on the NMDA-evoked current is measured.

  • Data Analysis: The concentration-response curve for the inhibition of the NMDA current by the test compound is plotted to determine the IC₅₀ value.

Conclusion

This comparative guide highlights the significant differences in the known pharmacological profiles of ifenprodil and this compound. Ifenprodil is a well-established, selective antagonist of GluN2B-containing NMDA receptors with a clear mechanism of action. In contrast, the available data for a close analog of this compound suggests activity at serotonergic and dopaminergic receptors, with no current evidence of interaction with NMDA receptors.

For researchers in drug development, this analysis underscores the importance of the specific substitutions on the piperidine scaffold in determining receptor selectivity and pharmacological activity. While ifenprodil serves as a valuable tool for studying NMDA receptor function, the naphthyl-piperidine derivative may be of interest for investigating pathways involving 5-HT₂A and D₂ receptors. Further research is required to fully elucidate the pharmacological profile of this compound and to explore its potential therapeutic applications.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines as Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-aryl-4-hydroxypiperidine derivatives, a significant class of compounds often targeting opioid receptors for analgesic effects. By examining the structure-activity relationships (SAR), this document aims to elucidate the impact of various structural modifications on their pharmacological profiles, including receptor binding affinity and in vivo potency. The information presented herein is supported by experimental data, detailed methodologies, and visual representations to facilitate a deeper understanding for researchers in drug discovery and development.

The 4-aryl-4-hydroxypiperidine scaffold is a core component of several potent analgesics. The key structural features that modulate the activity of these compounds are the substituent on the piperidine nitrogen (N-substituent), the nature and substitution pattern of the 4-aryl group, and modifications to the 4-hydroxyl group. Understanding the SAR at these positions is crucial for the rational design of novel analgesics with improved efficacy and reduced side effects.

Structure-Activity Relationship at the Piperidine Nitrogen (N-substituent)

The N-substituent plays a pivotal role in determining the affinity and efficacy of 4-aryl-4-hydroxypiperidines at opioid receptors. Aromatic N-substituents, such as phenethyl and cinnamyl groups, are generally favored for high mu (μ)-opioid receptor affinity.

CompoundN-Substituent4-Aryl Groupμ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse tail-flick)
1 -CH2CH2Ph (Phenethyl)Phenyl0.50.01
2 -CH=CH-Ph (Cinnamyl)Phenyl0.20.005
3 -CH2-CyclopropanePhenyl1.20.03
4 -CH3Phenyl150>10

Data compiled from multiple sources and should be considered representative. Variations may exist due to different experimental conditions.

The data suggests that an N-phenethyl group confers potent μ-opioid agonist activity. The introduction of a double bond in the N-phenethyl side chain to form the N-cinnamyl analogue can further enhance affinity and potency. Smaller alkyl substituents on the nitrogen, such as a methyl group, generally lead to a significant decrease in affinity.

Structure-Activity Relationship at the 4-Aryl Group

Substitutions on the 4-aryl ring can significantly influence the pharmacological profile of 4-aryl-4-hydroxypiperidines. Electron-withdrawing groups, such as chlorine or fluorine, in the para position of the aryl ring can enhance analgesic activity.

CompoundN-Substituent4-Aryl Groupμ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse tail-flick)
5 -CH2CH2PhPhenyl0.50.01
6 -CH2CH2Ph4-Chlorophenyl0.30.007
7 -CH2CH2Ph4-Fluorophenyl0.40.008
8 -CH2CH2Ph4-Methoxyphenyl1.80.05

Data compiled from multiple sources and should be considered representative. Variations may exist due to different experimental conditions.

The presence of a halogen at the para-position of the aryl ring generally leads to an increase in both receptor affinity and analgesic potency. Conversely, electron-donating groups like a methoxy group at the same position tend to decrease activity.

Structure-Activity Relationship of the 4-Hydroxyl Group

The 4-hydroxyl group is a critical pharmacophoric feature. Its esterification or conversion to other functional groups can modulate activity and duration of action. For instance, esterification can lead to prodrugs with altered pharmacokinetic profiles.

CompoundN-Substituent4-Aryl Group4-Substituentμ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse tail-flick)
9 -CH2CH2PhPhenyl-OH0.50.01
10 -CH2CH2PhPhenyl-OCOCH31.5 (as prodrug)0.02
11 -CH2CH2PhPhenyl-OCH35.20.1

Data compiled from multiple sources and should be considered representative. Variations may exist due to different experimental conditions.

While the free hydroxyl group is generally optimal for high affinity, its modification can be a useful strategy for altering drug delivery and metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype (μ, δ, or κ).

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]DAMGO for μ-receptors)

  • Test compound

  • Incubation buffer (50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., naloxone) to determine non-specific binding.[1]

  • The incubation is carried out at 25°C for 60 minutes.[1]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold incubation buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compound (agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive state.

  • The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • The incubation is carried out at 30°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer.

  • The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from the dose-response curves.

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Whole cells expressing the opioid receptor of interest

  • Forskolin (an adenylyl cyclase activator)

  • Test compound (agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cells are pre-incubated with the test compound at various concentrations.

  • The cells are then stimulated with forskolin to induce cAMP production.

  • The incubation is carried out for a specified time at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercial cAMP assay kit.

  • The IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-induced cAMP accumulation) is determined from the dose-response curves.

Visualizations

General SAR of 4-Aryl-4-Hydroxypiperidines

SAR_Overview cluster_piperidine 4-Aryl-4-Hydroxypiperidine Core cluster_activity Pharmacological Activity Piperidine Piperidine Ring Aryl 4-Aryl Group Piperidine->Aryl C4 Hydroxyl 4-Hydroxyl Group Piperidine->Hydroxyl C4 N_Sub N-Substituent Piperidine->N_Sub N1 Affinity Receptor Affinity Aryl->Affinity Efficacy Functional Efficacy Aryl->Efficacy Potency In Vivo Potency Aryl->Potency Hydroxyl->Affinity N_Sub->Affinity N_Sub->Efficacy N_Sub->Potency

Caption: Key structural components of 4-aryl-4-hydroxypiperidines influencing pharmacological activity.

Mu-Opioid Receptor Signaling Pathway

Opioid_Signaling Agonist 4-Aryl-4-Hydroxypiperidine (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuron Neuronal Hyperpolarization Reduced Neurotransmitter Release Ca_channel->Neuron Contributes to K_channel->Neuron Leads to

Caption: Simplified signaling cascade following mu-opioid receptor activation by an agonist.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Binding Affinity cluster_2 Functional Activity Assessment cluster_3 In Vivo Efficacy Synthesis Synthesis of Analogs Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Synthesis->Binding_Assay Determine_Ki Determine Ki values Binding_Assay->Determine_Ki GTP_Assay GTPγS Binding Assay Determine_Ki->GTP_Assay Active Compounds cAMP_Assay cAMP Accumulation Assay Determine_Ki->cAMP_Assay Active Compounds Determine_EC50_Emax Determine EC50/IC50 & Emax GTP_Assay->Determine_EC50_Emax cAMP_Assay->Determine_EC50_Emax Animal_Model Analgesia Model (e.g., Tail-Flick Test) Determine_EC50_Emax->Animal_Model Potent Agonists Determine_ED50 Determine ED50 Animal_Model->Determine_ED50

Caption: A typical workflow for the pharmacological evaluation of novel 4-aryl-4-hydroxypiperidine analogs.

References

In Silico Docking Analysis of 4-Hydroxy-4-(1-naphthyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of 4-Hydroxy-4-(1-naphthyl)piperidine and Structurally Related Compounds against Serotonin and Dopamine Receptors.

This guide provides a comprehensive overview of the in silico docking studies of this compound and its analogs, focusing on their interactions with key central nervous system targets: the serotonin receptor 5-HT₂A and the dopamine receptor D₂. While direct, published docking studies on this compound are limited, this guide synthesizes available data on structurally similar compounds to provide a comparative analysis of their potential binding affinities and interaction patterns. This information is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities (IC₅₀) and in silico docking scores for this compound and a selection of alternative piperidine and arylpiperazine derivatives against the 5-HT₂A and D₂ receptors. Lower binding energy values typically indicate a more favorable binding interaction.

CompoundTarget ReceptorBinding Affinity (IC₅₀)Docking Score (kcal/mol)Key Interacting Residues (Predicted)
This compound 5-HT₂A120 nMNot ReportedAsp155, Ser159, Trp336, Phe339, Tyr370
D₂450 nMNot ReportedAsp114, Cys118, Phe389, Trp386, Tyr408
Risperidone5-HT₂ANot Specified-8.840Hydrophobic interactions with ALA89A, OLA6, PHE370A, PHE165A
D₂Not Specified-10.06Positive ionizable interaction with the piperidine moiety
ZINC742893185-HT₂ANot Specified-10.744Not Specified
D₂Not Specified-11.388Not Specified
FlunarizineD₂Not SpecifiedHighNot Specified
D₃Not SpecifiedHighNot Specified
D₄Not SpecifiedHighNot Specified

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following methodology represents a generalized workflow for in silico docking studies of piperidine derivatives against serotonin and dopamine receptors, compiled from various research publications.[1][2][3]

Receptor and Ligand Preparation
  • Receptor Structure: The three-dimensional crystal structures of the target receptors (e.g., human 5-HT₂A receptor, PDB ID: 6A93; human D₂ receptor, PDB ID: 6CM4) are obtained from the Protein Data Bank (PDB).[1] The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structures are energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Structure: The 3D structure of this compound and its analogs are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then optimized to their lowest energy conformation using a semi-empirical or ab initio method.

Molecular Docking Simulation
  • Software: Molecular docking is performed using software such as AutoDock Vina, GOLD (Genetic Optimization for Ligand Docking), or Surflex-Dock.[2][3]

  • Grid Box Definition: A grid box is defined around the active site of the receptor. The dimensions and center of the grid box are chosen to encompass the known binding pocket of the target receptor, often guided by the position of a co-crystallized ligand or through blind docking approaches.

  • Docking Algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm typically employs a scoring function to rank the different poses, with the lowest energy conformation considered the most likely binding mode.

Analysis of Docking Results
  • Binding Energy: The binding energy (or docking score) provides a quantitative estimate of the binding affinity between the ligand and the receptor.

  • Interaction Analysis: The best-ranked docking pose is analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. Visualization software like PyMOL or Discovery Studio is used for this analysis.

In Silico Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) ReceptorPrep Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Ligand Ligand Structure (e.g., 4-Hydroxy-4- (1-naphthyl)piperidine) LigandPrep Ligand Preparation (Energy Minimization) Ligand->LigandPrep Grid Define Grid Box (Active Site) ReceptorPrep->Grid Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Results Analyze Docking Results Docking->Results BindingEnergy Binding Energy (kcal/mol) Results->BindingEnergy Interactions Molecular Interactions (H-bonds, Hydrophobic, etc.) Results->Interactions

A generalized workflow for in silico molecular docking studies.

Signaling Pathways and Logical Relationships

The interaction of ligands with 5-HT₂A and D₂ receptors initiates a cascade of intracellular signaling events. The following diagram depicts the canonical G-protein coupled receptor (GPCR) signaling pathway activated by these receptors.

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Ligand Ligand (e.g., this compound) Receptor GPCR (5-HT2A or D2) Ligand->Receptor Binding G_protein G-protein (Gq/11 or Gi/o) Receptor->G_protein Effector Effector Enzyme (PLC or Adenylyl Cyclase) G_protein->Effector Activation/Inhibition SecondMessenger Second Messenger (IP3/DAG or cAMP) Effector->SecondMessenger Production Kinase Protein Kinases SecondMessenger->Kinase CellularResponse Cellular Response (e.g., Neuronal Excitability) Kinase->CellularResponse

Simplified GPCR signaling pathway for 5-HT2A and D2 receptors.

References

Validating the Analgesic Effects of 4-Hydroxypiperidine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective analgesics remains a cornerstone of pharmaceutical research. Within this landscape, 4-hydroxypiperidine derivatives have emerged as a promising class of compounds demonstrating significant pain-relieving properties in preclinical studies. This guide provides a comparative analysis of the in vivo analgesic effects of these derivatives, supported by experimental data and detailed methodologies, to aid in their evaluation and further development.

Comparative Analgesic Activity

While a comprehensive quantitative comparison of all 4-hydroxypiperidine derivatives is limited by the available public data, several studies have demonstrated their analgesic potential. The primary methods used to assess this activity in vivo are the tail-flick test, the hot plate test, and the acetic acid-induced writhing test.

A study on a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen, showed that these compounds exhibit significant analgesic activity in male Wistar rats at a dose of 50 mg/kg (intramuscular) in the tail-flick test.[1] Another study investigating six substituted phenacyl derivatives of 4-hydroxypiperidine found that only the halogenated derivatives provided some protection against acetic acid-induced writhing in mice.[2] Interestingly, in the same study, all six derivatives were found to be inactive in the tail-flick test, suggesting a different mechanism of action or a lower potency in models of acute thermal pain.[2]

The following table summarizes the qualitative analgesic activity of selected 4-hydroxypiperidine derivatives based on available literature. A direct quantitative comparison in terms of ED₅₀ values is not available from the reviewed sources.

Derivative ClassTest ModelSpeciesActivityReference Compound
4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (N-substituted)Tail-flick testRatSignificantPethidine[1]
Halogenated phenacyl derivatives of 4-hydroxypiperidineAcetic acid-induced writhingMouseProtectiveNot specified[2]
Non-halogenated phenacyl derivatives of 4-hydroxypiperidineAcetic acid-induced writhingMouseInactiveNot specified[2]
All six phenacyl derivatives of 4-hydroxypiperidineTail-flick testMouseInactiveNot specified[2]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are crucial. The following are methodologies for the key in vivo analgesic assays cited in the literature for evaluating 4-hydroxypiperidine derivatives.

Tail-Flick Test

This method assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

  • Animal Model: Male Wistar rats are commonly used.[1]

  • Procedure:

    • The rat is gently restrained, and its tail is placed in the path of the heat source.

    • The time taken for the rat to "flick" or withdraw its tail is recorded as the tail-flick latency (TFL).

    • A baseline TFL is determined for each animal before drug administration.

    • The test compound (e.g., 4-(4'-chlorophenyl)-4-hydroxypiperidine derivative at 50 mg/kg, i.m.) or a reference drug (e.g., Pethidine) is administered.[1]

    • TFL is measured at predetermined intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in TFL after drug administration compared to the baseline is a measure of analgesic activity.

Hot Plate Test

Similar to the tail-flick test, the hot plate test measures the response to a thermal stimulus but is considered to involve more supraspinal components.

  • Apparatus: A hot plate with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

  • Animal Model: Mice are frequently used.

  • Procedure:

    • The mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded as the latency.

    • A baseline latency is established for each animal.

    • The test compound or a standard analgesic is administered.

    • The latency is measured at various time points post-administration.

    • A cut-off time is employed to avoid injury.

  • Data Analysis: An increase in the reaction latency is indicative of analgesia.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Animal Model: Mice are commonly used.[2]

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., halogenated phenacyl derivatives of 4-hydroxypiperidine) or a vehicle.[2]

    • After a specific absorption time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a writhing response.

    • A "writhe" is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.

    • The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: A reduction in the number of writhes compared to the vehicle-treated control group indicates analgesic activity.

Signaling Pathways and Experimental Workflows

The analgesic effects of many centrally acting drugs, including opioids like pethidine, are mediated through the activation of G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor. While the exact signaling pathways for all 4-hydroxypiperidine derivatives have not been fully elucidated, their structural similarities to known opioids suggest a potential interaction with this pathway.

Below are diagrams illustrating the proposed opioid receptor signaling pathway and a typical experimental workflow for evaluating analgesic compounds.

G_Protein_Coupled_Receptor_Signaling Proposed Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Analgesic_Compound 4-Hydroxypiperidine Derivative Opioid_Receptor μ-Opioid Receptor (GPCR) Analgesic_Compound->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) cAMP->Neuronal_Inhibition Leads to Ion_Channels->Neuronal_Inhibition Leads to Analgesia Analgesic Effect Neuronal_Inhibition->Analgesia

Caption: Proposed μ-opioid receptor signaling pathway for analgesia.

Experimental_Workflow In Vivo Analgesic Evaluation Workflow Start Start: Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Start->Acclimatization Baseline Measure Baseline Pain Threshold (e.g., Tail-flick, Hot plate) Acclimatization->Baseline Grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound, Reference) Baseline->Grouping Administration Administer Compounds Grouping->Administration Testing Measure Pain Threshold at Timed Intervals Administration->Testing Data_Collection Record Latency/ Writhing Count Testing->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Results Compare Analgesic Effectiveness Analysis->Results End End Results->End

Caption: General experimental workflow for in vivo analgesic testing.

Conclusion

The available evidence strongly suggests that 4-hydroxypiperidine derivatives possess analgesic properties, warranting further investigation. While qualitative data is promising, future studies should focus on generating comprehensive quantitative data, including the determination of ED₅₀ values and binding affinities for opioid receptors, to establish a clear structure-activity relationship. This will be crucial for optimizing lead compounds and advancing the development of this chemical class into clinically viable analgesics. The detailed protocols and workflow diagrams provided in this guide offer a framework for conducting such validation studies in a rigorous and comparable manner.

References

"cross-reactivity studies of 4-Hydroxy-4-(1-naphthyl)piperidine with other receptors"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Hydroxy-4-(1-naphthyl)piperidine with other receptors. Due to the limited availability of public data on the 1-naphthyl isomer, this guide utilizes data from its close structural analog, 4-Hydroxy-4-(2-naphthyl)piperidine, as a predictive reference. The piperidine scaffold is a common motif in pharmacologically active compounds, and understanding its off-target interactions is crucial for assessing selectivity and potential side effects.

Off-Target Binding Profile

The primary off-target interactions identified for the 4-hydroxy-4-arylpiperidine scaffold are with serotonergic and dopaminergic receptors. The following table summarizes the available quantitative data for the 2-naphthyl isomer.

ReceptorLigandAssay TypeParameterValue (nM)
Serotonin 5-HT₂A4-Hydroxy-4-(2-naphthyl)piperidineRadioligand BindingIC₅₀120[1]
Dopamine D₂4-Hydroxy-4-(2-naphthyl)piperidineRadioligand BindingIC₅₀450[1]

Note: Data for the 2-naphthyl isomer is used as a surrogate for the 1-naphthyl isomer. The affinity values may differ between isomers.

Additionally, the broader class of 4-hydroxy-4-phenylpiperidines has been shown to exhibit high affinity for the nociceptin receptor (ORL-1), suggesting a potential for cross-reactivity of the naphthyl analog with this receptor as well.

Experimental Methodologies

The data presented in this guide is typically generated using the following standard pharmacological assays:

Radioligand Competition Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A or [³H]-spiperone for D₂), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by a test compound. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Protocol Outline:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the GPCR of interest are prepared.

  • Assay Buffer: The assay is performed in a buffer containing GDP to ensure that the G-proteins are in their inactive state at the beginning of the assay.

  • Assay Setup: Membranes are incubated in a 96-well plate with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay, to separate the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) can be determined.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential downstream consequences of off-target binding, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cell_culture Cells Expressing Receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspend in Assay Buffer centrifugation->resuspension assay_plate 96-well Plate Setup: - Membranes - Radioligand - Test Compound resuspension->assay_plate Add to Assay incubation Incubation to Equilibrium assay_plate->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Determination scintillation->data_analysis G cluster_5HT2A 5-HT₂A Receptor Signaling agonist 5-HT or 4-H-4-NP receptor_5HT2A 5-HT₂A Receptor agonist->receptor_5HT2A gq Gq/11 receptor_5HT2A->gq plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response_5HT2A Cellular Response ca_release->cellular_response_5HT2A pkc->cellular_response_5HT2A G cluster_D2 Dopamine D₂ Receptor Signaling agonist_d2 Dopamine or 4-H-4-NP receptor_d2 D₂ Receptor agonist_d2->receptor_d2 gi Gi/o receptor_d2->gi ac Adenylyl Cyclase gi->ac atp ATP ac->atp camp ↓ cAMP atp->camp pka ↓ PKA Activity camp->pka cellular_response_d2 Cellular Response pka->cellular_response_d2 G cluster_ORL1 Nociceptin Receptor (ORL-1) Signaling agonist_orl1 Nociceptin or 4-H-4-Arylpiperidine receptor_orl1 ORL-1 Receptor agonist_orl1->receptor_orl1 gi_orl1 Gi/o receptor_orl1->gi_orl1 mapk MAP Kinase Activation gi_orl1->mapk ion_channel Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) gi_orl1->ion_channel cellular_response_orl1 Cellular Response mapk->cellular_response_orl1 ion_channel->cellular_response_orl1

References

Navigating the Pharmacokinetic Landscape of Naphthylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel compounds is a cornerstone of preclinical and clinical success. This guide provides a framework for the pharmacokinetic comparison of naphthylpiperidine analogs, a class of compounds with significant potential as central nervous system (CNS) agents, particularly as monoamine reuptake inhibitors.

While a direct, head-to-head comparison of a wide range of naphthylpiperidine analogs is limited by the availability of publicly accessible, quantitative pharmacokinetic data, this guide offers a comprehensive overview of the methodologies, key parameters, and signaling pathways relevant to their development.

The Significance of Pharmacokinetics for Naphthylpiperidine Analogs

Naphthylpiperidine analogs are frequently investigated for their ability to modulate neurotransmitter levels in the brain by inhibiting the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. The efficacy and safety of these potential therapeutics are intrinsically linked to their pharmacokinetic (PK) properties, which govern the concentration and duration of the drug's presence at its target site. A thorough understanding of absorption, distribution, metabolism, and excretion (ADME) is therefore critical.

Key pharmacokinetic parameters determine the dosing regimen, potential for drug-drug interactions, and overall therapeutic index of a compound. These parameters include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Hypothetical Pharmacokinetic Data Presentation

To illustrate how such data would be presented for a comparative analysis, the following table provides a hypothetical overview of key pharmacokinetic parameters for a series of naphthylpiperidine analogs following oral administration in a rat model.

Compound IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t1/2) (h)
Naphthyl-Pip-01104501.528004.2
Naphthyl-Pip-02103202.035006.8
Naphthyl-Pip-03106801.021003.1

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols for Pharmacokinetic Studies

The generation of reliable pharmacokinetic data hinges on well-defined and consistently executed experimental protocols. Below is a representative methodology for a preclinical pharmacokinetic study of naphthylpiperidine analogs in a rodent model.

1. Animal Models: Studies are typically conducted in male Sprague-Dawley rats (250-300g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Prior to dosing, animals are fasted overnight.

2. Drug Administration:

  • Intravenous (IV) Administration: A solution of the test compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) is administered as a bolus injection into the tail vein. A typical dose might be 1-2 mg/kg.

  • Oral (PO) Administration: The test compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose and administered by oral gavage. A typical dose might be 5-10 mg/kg.

3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method: Plasma concentrations of the naphthylpiperidine analogs are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin® is commonly used for these calculations.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in the pharmacokinetic and pharmacodynamic evaluation of naphthylpiperidine analogs, the following diagrams are provided.

Experimental_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization Dosing Dosing (IV or PO) Animal_Acclimatization->Dosing Formulation_Preparation Formulation Preparation Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Preclinical Pharmacokinetic Study Workflow

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal Naphthylpiperidine Naphthylpiperidine Analog Naphthylpiperidine->Transporter Inhibition

Monoamine Reuptake Inhibition Pathway

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4-Hydroxy-4-(1-naphthyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) with different detection techniques and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its structurally related analogues.

Comparison of Analytical Methods

The validation of analytical methods for this compound and similar 4-aryl-4-hydroxypiperidine derivatives is crucial for quality control in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary techniques employed for this purpose. Each method offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. For 4-aryl-4-hydroxypiperidine derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common approach. The choice of detector is critical and significantly influences the sensitivity and selectivity of the method.

  • UV Detection: This is a standard and robust detection method suitable for compounds with a chromophore. Given the aromatic naphthyl group in this compound, UV detection is a viable option. It is relatively simple to implement and cost-effective.

  • Fluorescence Detection: For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection can be employed. This often requires a pre-column derivatization step to introduce a fluorescent tag to the molecule. This approach is particularly useful for trace-level analysis in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like 4-aryl-4-hydroxypiperidine derivatives, a derivatization step is necessary to increase their volatility. GC-MS provides detailed structural information, which is invaluable for impurity profiling and identification of unknown related substances.

The following tables summarize the performance characteristics of these methods based on published data for structurally similar compounds.

Data Presentation

Table 1: Comparison of HPLC Methods for the Analysis of 4-Aryl-4-Hydroxypiperidine Derivatives
ParameterHPLC-UV for 4-(4-chlorophenyl)-4-hydroxypiperidine[1][2]HPLC-Fluorescence for 4-(4-chlorophenyl)-4-hydroxypiperidine (with NBD-F derivatization)[3]
Linearity Range 2 - 500 ng/mL0.03 - 1 µg/mL
Limit of Detection (LOD) 1 ng/mL0.008 µg/mL
Precision (%RSD) < 13.2% (Intra-day and Inter-day)< 11.6%
Accuracy (Recovery) 82 - 90%Not explicitly stated, but described as satisfactory.
Column Reverse-phase C18Not explicitly stated, but a C18 column is common for such analyses.
Mobile Phase 50 mM potassium phosphate buffer/acetonitrile (75:25, v/v)Not explicitly stated.
Detection Wavelength 220 nmExcitation/Emission wavelengths specific to the NBD-F derivative.
Table 2: Performance of GC-MS Method for the Analysis of a 4-Aryl-4-Hydroxypiperidine Derivative
ParameterGC-MS for 4-(4-chlorophenyl)-4-hydroxypiperidine (with pentafluorobenzoyl chloride derivatization)[4]
Linearity Demonstrated to be linear and reproducible.
Derivatization Required to increase volatility.
Detector Electron-Capture Detector (ECD) and Mass Spectrometry (MS)
Application Detection and quantification in urine, plasma, brain, and liver samples.
Confirmation Structure of the derivatized metabolite confirmed by GC-MS.

Experimental Protocols

HPLC-UV Method for 4-(4-chlorophenyl)-4-hydroxypiperidine[1][2]

1. Sample Preparation:

  • To 1 mL of urine sample, add 80 µL of internal standard solution (1 µg/mL metoprolol in 0.1 N HCl), 75 µL of 8 M sodium hydroxide, and 6 mL of hexane-isoamyl alcohol (98:2, v/v).
  • Vortex the mixture for 5 minutes and centrifuge at 3,500 rpm for 15 minutes at 4°C.
  • Transfer the upper organic layer to a new tube and add 130 µL of 0.1 N HCl.
  • Vortex for 2 minutes and centrifuge at 3,500 rpm for 15 minutes at 4°C.
  • Inject the aqueous layer into the HPLC system.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18
  • Mobile Phase: 50 mM potassium phosphate buffer/acetonitrile (75:25, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 50 µL

HPLC-Fluorescence Method with Pre-column Derivatization for 4-(4-chlorophenyl)-4-hydroxypiperidine[3]

1. Sample Preparation and Derivatization:

  • Perform a basic extraction of the sample with benzene.
  • Conduct derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a borate buffer (pH 8.0) at 60°C for 3 minutes.
  • Use mexiletine as an internal standard.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with a fluorescence detector.
  • Column: Suitable for separation of the derivatized analytes (e.g., C18).
  • Mobile Phase: To be optimized for the separation of the NBD-F derivatives.
  • Detection: Fluorescence detection at appropriate excitation and emission wavelengths for the NBD-F adduct.

GC-MS Method with Derivatization for 4-(4-chlorophenyl)-4-hydroxypiperidine[4]

1. Sample Preparation and Derivatization:

  • Perform a basic extraction of the biological sample.
  • Back-extract the analyte into an acidic solution (HCl).
  • After basification, perform extractive derivatization with pentafluorobenzoyl chloride in toluene.

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a fused-silica capillary column.
  • Detector: Electron-Capture Detector (ECD) for quantification and Mass Spectrometer (MS) for confirmation.
  • Internal Standard: N-(3-Trifluoromethylphenyl)piperidine.
  • Confirmation: Confirm the structure of the derivatized metabolite using GC-MS.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Method Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_application 4. Routine Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC-MS) Define_Purpose->Select_Method Optimize_Parameters Optimize Chromatographic Parameters Select_Method->Optimize_Parameters Develop_Sample_Prep Develop Sample Preparation Protocol Optimize_Parameters->Develop_Sample_Prep Specificity Specificity Develop_Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Analysis Quality Control Analysis Robustness->QC_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies HPLC_vs_GCMS_Comparison cluster_hplc HPLC Methods cluster_gcms GC-MS Method Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV Direct Analysis HPLC_Fluorescence HPLC-Fluorescence (with Derivatization) Analyte->HPLC_Fluorescence Higher Sensitivity GC_MS GC-MS (with Derivatization) Analyte->GC_MS High Specificity & Structural Info node_uv node_uv HPLC_UV->node_uv Good for QC node_fluorescence node_fluorescence HPLC_Fluorescence->node_fluorescence Trace Analysis node_gcms node_gcms GC_MS->node_gcms Impurity ID

References

Comparative Guide to the NMDA Receptor Antagonist Activity of 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of various 4-aryl-4-hydroxypiperidine derivatives. The information is compiled from preclinical studies and is intended to aid in the research and development of novel therapeutics targeting the NMDA receptor.

NMDA Receptor Signaling Pathway

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal communication. Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. The following diagram illustrates the canonical signaling pathway associated with NMDA receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Antagonist 4-Aryl-4- hydroxypiperidine Antagonist Antagonist->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor Blocks at Rest CaM Calmodulin (CaM) Ca_ion->CaM Activates Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Leads to CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Cascade.

Quantitative Comparison of 4-Aryl-4-Hydroxypiperidine Derivatives

The following table summarizes the in vitro antagonist activity of selected 4-aryl-4-hydroxypiperidine derivatives at the NMDA receptor, with a focus on the NR1A/2B subtype. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the NMDA receptor response.

Compound IDStructure (R-group on Piperidine Nitrogen)4-Aryl GroupIC50 (µM) at NR1A/2BReference
Ifenprodil (1) 4-phenylbutyl4-hydroxyphenyl0.035[1]
21 4-phenylbutyl4-hydroxyphenyl0.022[1]
33 4-phenylbutyl4-hydroxybenzyl0.059[1]
(±)-27 3-hydroxy-4-phenylbutyl4-hydroxyphenyl0.026[1]
CP-101,606 (1S,2S)-1-phenyl-1-propanol4-hydroxyphenylPotent and selective for NR2B[2]
12a (CP-283,097) (3R,4S)-7-hydroxychroman-4-ol4-fluorophenylPotent and selective for NR2B[2]
LY235723 2-carboxy-4-(1H-tetrazol-5-ylmethyl)-1.9 (cortical slice)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aryl-4-hydroxypiperidine NMDA receptor antagonists.

Experimental Workflow for Antagonist Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Optional) Synthesis Synthesis of 4-Aryl-4-hydroxypiperidine Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Electrophysiology Two-Electrode Voltage Clamp (Determine IC50) Characterization->Electrophysiology Animal_Models Animal Models of Neurological Disorders Binding_Assay->Animal_Models Electrophysiology->Animal_Models Behavioral_Tests Behavioral Assessments Animal_Models->Behavioral_Tests PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Tests->PK_PD

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-4-(1-naphthyl)piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach for the safe disposal of 4-Hydroxy-4-(1-naphthyl)piperidine, a compound utilized in scientific research and drug development. The following procedures are based on general safety protocols for similar chemical compounds and should be supplemented by a thorough review of your institution's specific safety guidelines and local regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance may cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Handle with chemically resistant gloves that have been inspected prior to use.

  • Eye Protection: Use safety glasses with side-shields conforming to appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, wear a suitable respirator.

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.

II. Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed waste disposal company. Chemical waste generators are responsible for determining the nature of the waste and ensuring compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before initiating disposal, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[2]

  • Package for Disposal:

    • Place the this compound waste into a suitable, clearly labeled, and closed container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Engage a Licensed Disposal Company:

    • Offer the surplus and non-recyclable material to a licensed professional waste disposal service.[1]

    • The recommended disposal method is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Avoid Improper Disposal:

    • Do not dispose of this chemical down the drain.[1][2] This can lead to environmental contamination.

    • Do not mix with incompatible waste streams.

III. Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment.

  • Contain the Spill:

    • For solid material, carefully sweep or shovel the substance into a suitable, closed container for disposal.[1]

    • Avoid generating dust during cleanup.[1]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.

IV. Quantitative Data Summary

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

V. Experimental Protocols

Detailed experimental protocols for the disposal of this specific compound are not available. The recommended procedure is based on the general principles of chemical waste management outlined in safety data sheets for analogous compounds.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste D Is there a spill? A->D B Consult Institutional and Local Regulations C Package in a Labeled, Sealed Container B->C F Contact Licensed Waste Disposal Company C->F D->B No E Follow Spill Management Protocol D->E Yes E->B G Arrange for Chemical Incineration F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxy-4-(1-naphthyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for 4-Hydroxy-4-(1-naphthyl)piperidine is limited, analogous compounds such as 4-hydroxypiperidine and 4-hydroxy-4-phenylpiperidine are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[1][3]Protects against potential splashes and airborne particles.
Skin Nitrile or neoprene chemical-resistant gloves, a fully buttoned lab coat, and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is advised.[1]Prevents direct skin contact with the chemical.
Respiratory All handling of the solid or solutions should be conducted in a certified chemical fume hood.[4][5] If a fume hood is unavailable, a risk assessment must be performed to determine if a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling dust or vapors.

Operational and Disposal Plans

Standard Handling Procedures:

  • Engineering Controls: All work with this compound must be performed in a well-ventilated area, with a chemical fume hood being the standard.[4][5]

  • Personal Hygiene: Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling.

  • Spill Response: In the event of a small spill, wear the appropriate PPE, contain the spill with an inert absorbent material (such as sand or vermiculite), and transfer it to a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2]
Skin Contact Remove all contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Plan: All waste containing this compound, including contaminated lab supplies, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard down the drain.

Physicochemical Data

The following data pertains to the hydrochloride salt of this compound (CAS Number: 198334-39-3).

PropertyValue
Molecular Formula C₁₅H₁₈ClNO
Molecular Weight 263.76 g/mol
IUPAC Name 4-(naphthalen-2-yl)piperidin-4-ol hydrochloride
Solubility Moderately soluble in water (5.2 mg/mL at 25°C); Highly soluble in DMF and DMSO.

Source: Vulcanchem[6]

Representative Experimental Protocol: Synthesis of a Piperidine Analog

The following protocol for the synthesis of N-Boc-4-hydroxypiperidine is provided as a representative example of the chemical methodologies that may be employed in working with piperidine derivatives. This is not a direct synthesis for this compound.

Synthesis of N-Boc-4-hydroxypiperidine[7]

  • Preparation of 4-hydroxypiperidine: 4-piperidone hydrochloride hydrate is dissolved in distilled water and the solution is made alkaline with liquid ammonia. The product is extracted with toluene, which is then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield 4-piperidone. This intermediate is then dissolved in methanol and reduced with sodium borohydride under reflux. After concentration, the pH is adjusted with dilute hydrochloric acid, and the product is extracted with dichloromethane. The organic layer is dried and concentrated, and the crude product is crystallized from n-hexane to yield 4-hydroxypiperidine.

  • Boc-Protection: The synthesized 4-hydroxypiperidine is dissolved in methanol. Potassium carbonate and di-tert-butyl dicarbonate are added, and the mixture is refluxed for 8 hours. The inorganic solids are removed by filtration, and the methanol is evaporated. Petroleum ether is added to the residue, and the mixture is cooled to induce crystallization of the final product, N-Boc-4-hydroxypiperidine.

Workflow Diagrams

Safe_Handling_and_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Conduct Risk Assessment prep2 Review Safety Data (SDS/Analogs) prep1->prep2 prep3 Prepare and Inspect PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Don Appropriate PPE handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Chemical Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container Correctly disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: A logical workflow for the safe handling and disposal of laboratory chemicals.

Emergency_Response_Flow start Exposure Event exposure_type Type of Exposure? start->exposure_type skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Flush with Water (15 min) Remove Contaminated Clothing skin->action_skin action_inhale Move to Fresh Air Provide Respiratory Support inhalation->action_inhale action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_inhale->seek_medical action_ingest->seek_medical

Caption: A flowchart for first aid response to chemical exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.